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  • Product: 2,6-dimethylimidazo[2,1-b][1,3]thiazole
  • CAS: 102410-24-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylimidazo[2,1-b]thiazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold The imidazo[2,1-b]thiazole core is a prominent heterocyclic scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activities. This fused bicyclic system is a key structural component in numerous synthetic compounds with therapeutic potential, including anti-inflammatory, antibacterial, antitubercular, and anticancer agents.[1][2] The inherent drug-like properties of this scaffold have made it a focal point for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a specific derivative, 2,6-dimethylimidazo[2,1-b]thiazole. The methodologies and analytical data presented herein are intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds and the exploration of their therapeutic potential.

Synthesis of 2,6-Dimethylimidazo[2,1-b]thiazole: A Modified Hantzsch Thiazole Synthesis Approach

The synthesis of 2,6-dimethylimidazo[2,1-b]thiazole is efficiently achieved through a modification of the classic Hantzsch thiazole synthesis. This method involves the condensation of a 2-aminothiazole derivative with an α-haloketone. In this specific synthesis, 2-amino-4-methylthiazole serves as the nucleophilic thiazole component, and chloroacetone acts as the electrophilic α-haloketone.

The reaction proceeds via an initial S-alkylation of the 2-aminothiazole by chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[2,1-b]thiazole ring system.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-amino-4-methylthiazole 2-amino-4-methylthiazole Reaction Reaction 2-amino-4-methylthiazole->Reaction + Chloroacetone Chloroacetone Chloroacetone Solvent Ethanol Condition Reflux 2,6-dimethylimidazo[2,1-b]thiazole 2,6-dimethylimidazo[2,1-b]thiazole Reaction->2,6-dimethylimidazo[2,1-b]thiazole Forms Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound 2,6-dimethylimidazo[2,1-b]thiazole NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR Infrared (IR) Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (MS) Synthesized_Compound->MS

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Biological Evaluation of Imidazo[2,1-b]thiadiazole Derivatives

Abstract The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad and potent biological activities. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad and potent biological activities. This guide provides a comprehensive overview of the synthesis and biological evaluation of this important class of compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the prevalent synthetic methodologies, offering insights into the rationale behind experimental choices. Furthermore, this guide will explore the diverse biological activities of imidazo[2,1-b]thiadiazole derivatives, with a focus on their anticancer and antimicrobial properties, supported by detailed experimental protocols and an examination of their mechanisms of action.

Introduction: The Significance of the Imidazo[2,1-b]thiadiazole Scaffold

The fusion of an imidazole and a 1,3,4-thiadiazole ring system gives rise to the imidazo[2,1-b]thiadiazole core, a bicyclic heterocycle with a unique electronic and structural landscape. This scaffold has emerged as a cornerstone in the design of novel therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities. These include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, and enzyme inhibitory properties. The rigid, planar nature of the imidazo[2,1-b]thiadiazole system, combined with its capacity for diverse substitutions at the C-2, C-5, and C-6 positions, allows for the fine-tuning of its physicochemical properties and biological targets. This versatility makes it an attractive framework for the development of new drugs with improved efficacy and selectivity.

Synthesis of Imidazo[2,1-b]thiadiazole Derivatives: A Strategic Approach

The most prevalent and versatile method for the synthesis of imidazo[2,1-b]thiadiazoles involves the cyclocondensation of 2-amino-5-substituted-1,3,4-thiadiazoles with α-haloketones, typically substituted phenacyl bromides. This reaction proceeds via an initial N-alkylation of the exocyclic amino group of the thiadiazole, followed by an intramolecular cyclization to form the fused imidazole ring.

General Synthetic Pathway

The general synthetic route is depicted below. The choice of substituents on the 2-amino-1,3,4-thiadiazole (R¹) and the phenacyl bromide (R²) allows for the generation of a diverse library of derivatives.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-amino-1,3,4-thiadiazole 2-Amino-5-R¹-1,3,4-thiadiazole reaction_step Cyclocondensation 2-amino-1,3,4-thiadiazole->reaction_step phenacyl_bromide α-Bromo-R²-ketone phenacyl_bromide->reaction_step imidazo_thiadiazole Imidazo[2,1-b][1,3,4]thiadiazole Derivative reaction_step->imidazo_thiadiazole Reflux in Ethanol

Caption: General synthetic scheme for imidazo[2,1-b]thiadiazole derivatives.

Experimental Protocol: General Procedure for the Synthesis of 2,6-Disubstituted Imidazo[2,1-b]thiadiazoles

This protocol outlines a standard procedure for the synthesis of imidazo[2,1-b]thiadiazole derivatives.

Materials:

  • 2-Amino-5-substituted-1,3,4-thiadiazole (1.0 eq)

  • Substituted phenacyl bromide (1.1 eq)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • To a solution of the appropriate 2-amino-5-substituted-1,3,4-thiadiazole in absolute ethanol, add the substituted phenacyl bromide.

  • Reflux the reaction mixture for 4-18 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The resulting solid hydrobromide salt is typically collected by filtration.

  • The free base can be obtained by neutralizing the salt with a weak base, such as a saturated solution of sodium bicarbonate.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water) to afford the desired imidazo[2,1-b]thiadiazole derivative.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Unveiling the Therapeutic Potential

Imidazo[2,1-b]thiadiazole derivatives have been extensively evaluated for a wide range of biological activities. This section will focus on their anticancer and antimicrobial properties, which are the most widely reported.

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of imidazo[2,1-b]thiadiazole derivatives against a variety of human cancer cell lines.

3.1.1. Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. Some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to mitotic arrest and subsequent cell death.

Apoptosis_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle & Apoptosis Cascade Imidazo_Thiadiazole Imidazo[2,1-b]thiadiazole Derivative Tubulin Tubulin Polymerization Imidazo_Thiadiazole->Tubulin Inhibition FAK Focal Adhesion Kinase (FAK) Imidazo_Thiadiazole->FAK Inhibition of Phosphorylation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Caspase_Activation Caspase Activation (e.g., Caspase-3, -8) FAK->Caspase_Activation Downstream effects Cell_Cycle_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway for anticancer activity.

Furthermore, certain imidazo[2,1-b]thiadiazole derivatives have been identified as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, and migration. Inhibition of FAK phosphorylation by these compounds can disrupt downstream signaling pathways, leading to reduced cancer cell viability.

3.1.2. Structure-Activity Relationship (SAR)

SAR studies have revealed that the nature and position of substituents on the imidazo[2,1-b]thiadiazole ring are critical for anticancer activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group at the C-2 position has been associated with potent tubulin polymerization inhibitory activity. Modifications at the C-5 and C-6 positions have also been shown to significantly influence the cytotoxic potency and selectivity against different cancer cell lines.

Table 1: Selected Imidazo[2,1-b]thiadiazole Derivatives with Anticancer Activity

Compound IDSubstituentsCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
40b 2-(4-Methoxyphenyl), 6-(3-aminophenyl)Non-Small Cell Lung Cancer (HOP-92)GI₅₀ = 0.114 µM
11a/11b Chalcone derivatives with 3,4,5-trimethoxy groupVarious human cancer cell linesIC₅₀ = 0.65 - 2.25 µM
7 Oxindole-linked with 3,4,5-trimethoxyphenyl groupVarious human cancer cell linesPotent anti-proliferative activity
1a/1b Indole and thiophene containingPeritoneal Mesothelioma (MesoII, STO)IC₅₀ = 0.59 - 2.81 µM
Antimicrobial Activity

Imidazo[2,1-b]thiadiazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

3.2.1. Antibacterial and Antifungal Spectrum

These compounds have been found to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal strains (Candida albicans, Aspergillus niger).

3.2.2. Structure-Activity Relationship (SAR)

The antimicrobial activity is also highly dependent on the substitution pattern. For example, the presence of electron-withdrawing groups like halogens or nitro groups on the phenyl rings at the C-2 and C-6 positions has been shown to enhance antibacterial and antifungal efficacy.

Table 2: Selected Imidazo[2,1-b]thiadiazole Derivatives with Antimicrobial Activity

Compound IDSubstituentsMicroorganismActivity (MIC)Reference
22b, 22e, 22f Pyrimidine-diacetamide derivativesE. coli, S. aureus, B. subtilis, P. aeruginosaGood activity
28 Not specified in abstractFungal strainsSignificant activity
ITC-2 Chalcone-basedP. aeruginosaMIC = 200 µg/ml
ITC-3 Chalcone-basedFusarium oxysporumIC₅₀ = 37 µg/ml

Detailed Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of biological data, standardized and well-documented protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Agar Dilution Method

The agar dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Agar Plates: Prepare a series of agar plates containing two-fold serial dilutions of the test compounds.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate a fixed volume of the microbial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action Studies

4.3.1. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with the test compound for a specified time.

  • Harvest and fix the cells in cold 70% ethanol.

  • Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

4.3.2. Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Protocol:

  • Treat cells with the test compound and prepare cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Perspectives

The imidazo[2,1-b]thiadiazole scaffold continues to be a highly promising framework in the quest for novel therapeutic agents. The synthetic accessibility and the ease of structural modification allow for the generation of large and diverse chemical libraries for biological screening. The potent anticancer and antimicrobial activities exhibited by numerous derivatives underscore the therapeutic potential of this heterocyclic system.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further derivatization of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

  • Elucidation of Mechanisms of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential in a physiological context.

  • Development of Novel Synthetic Methodologies: Exploration of new synthetic routes to access novel and more complex imidazo[2,1-b]thiadiazole derivatives.

By leveraging the knowledge gained from past and ongoing research, the imidazo[2,1-b]thiadiazole scaffold holds great promise for the development of the next generation of drugs to combat cancer and infectious diseases.

References

  • Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]THIADIAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Emary, T. I. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5470-5484. [Link]

  • Karki, S. S., Panjamurthy, K., Kumar, S., & et al. (2012). Synthesis of imidazo[2,1-b]thiadiazole–chalcones as apoptosis inducing anticancer agents. MedChemComm, 3(6), 701-706. [Link]

  • Bentham Science Publishers. (2025). Imidazo[2,1-b]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Retrieved from [Link]

  • Bhongade, B. A., Gadad, A. K., & Karki, S. S. (2013). Biological activities of imidazo[2,1-b]thiadiazole derivatives: A review. Arabian Journal of Chemistry, 10, S3360-S3373. [Link]

  • El Ouaari, A., Anouar, E. H., & et al. (2024). Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. BIO Web of Conferences, 109, 01019. [Link]

  • Ravindar, L., Singh, P., & et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4220-4225. [Link]

  • Wichterle, O. (1959). Antimicrobial susceptibility testing Agar dilution method. WOAH - Asia. Retrieved from [Link]

  • Manjunatha, K., & Chandrashekhar, C. (2011). Synthesis, characterization and antimicrobial activities of imidazo-[2,1,b]-thiadiazoles. Der Pharma Chemica, 3(6), 468-477. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Kumar, S., & et al. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF IMIDAZO[2,1-b]THIADIAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica, 73(4), 913-929. [Link]

  • Li Petri, G., & et al. (2020).
Foundational

Introduction: The Therapeutic Potential of a Privileged Scaffold

An In-Depth Technical Guide to the Synthesis of 2,6-Diaryl-Imidazo[2,1-b][1][2]thiadiazole Derivatives The imidazo[2,1-b][1][2]thiadiazole core is a fused heterocyclic system that has garnered significant attention in me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2,6-Diaryl-Imidazo[2,1-b][1][2]thiadiazole Derivatives

The imidazo[2,1-b][1][2]thiadiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. This "privileged scaffold" is the structural foundation for molecules exhibiting a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antitubercular properties.[1][3][4] The fusion of an imidazole ring, a common feature in many biological molecules, with a 1,3,4-thiadiazole moiety creates a unique, planar, and electron-rich structure. This arrangement is adept at participating in various non-covalent interactions with biological targets, making it a fertile ground for the development of novel therapeutic agents.[5][6]

This guide provides a comprehensive overview of the predominant synthetic strategies for constructing 2,6-diaryl-imidazo[2,1-b][1][2]thiadiazole derivatives, focusing on the underlying chemical principles, modern efficiency-driven methodologies, and detailed experimental protocols for researchers in drug discovery and development.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and reliable method for synthesizing the 2,6-diaryl-imidazo[2,1-b][1][2]thiadiazole scaffold is a two-stage process. This involves the initial synthesis of a key precursor, a 2-amino-5-aryl-1,3,4-thiadiazole, followed by a cyclocondensation reaction with an appropriate α-haloketone.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclocondensation A Aromatic Carboxylic Acid + Thiosemicarbazide B 2-Amino-5-aryl-1,3,4-thiadiazole A->B D 2,6-Diaryl-imidazo[2,1-b]thiadiazole B->D C α-Bromoacetophenone (Phenacyl Bromide)

Caption: Overall workflow for the two-stage synthesis.

Stage 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole Precursors

The journey begins with the construction of the 2-amino-5-aryl-1,3,4-thiadiazole intermediate. This is typically achieved through the acid-catalyzed cyclization of an aromatic carboxylic acid with thiosemicarbazide.[1][7]

Causality Behind Experimental Choices:

  • Reagents: An aromatic carboxylic acid provides the eventual aryl group at the C2 position of the final product. Thiosemicarbazide serves as the source of the remaining atoms for the thiadiazole ring and the crucial 2-amino group.

  • Catalyst/Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common and effective choice. It acts as both a catalyst and a powerful dehydrating agent, driving the cyclization reaction to completion by removing water, which is formed as a byproduct.[1][4]

G Start Aromatic Carboxylic Acid + Thiosemicarbazide Intermediate1 Acylthiosemicarbazide Intermediate Start->Intermediate1 Activation by POCl3 Intermediate2 Intramolecular Cyclization (Loss of H2O) Intermediate1->Intermediate2 Dehydration Product 2-Amino-5-aryl-1,3,4-thiadiazole Intermediate2->Product

Caption: Mechanistic pathway for precursor synthesis.

Stage 2: Cyclocondensation to Form the Fused Imidazole Ring

This is the pivotal step where the imidazo[2,1-b][1][2]thiadiazole core is assembled. The reaction is a variation of the Hantzsch thiazole synthesis and involves the condensation of the 2-amino group of the thiadiazole precursor with an α-bromoacetophenone (phenacyl bromide).[1][8]

Mechanistic Insights:

  • Nucleophilic Attack: The exocyclic amino group of the 2-amino-5-aryl-1,3,4-thiadiazole acts as a nucleophile, attacking the electrophilic carbon of the α-bromoacetophenone. This results in the displacement of the bromide ion and the formation of an intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen atom of the thiadiazole ring then performs a nucleophilic attack on the carbonyl carbon of the newly attached side chain.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic fused imidazole ring.[3]

This reaction is typically carried out by refluxing the reactants in a polar protic solvent like ethanol.[2][9]

Modern Synthetic Methodologies: Enhancing Efficiency

While the conventional reflux method is robust, modern chemistry prioritizes efficiency, speed, and sustainability. Microwave-assisted synthesis has emerged as a superior alternative for this reaction.[10]

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the cyclocondensation reaction, often reducing reaction times from many hours to mere minutes and frequently improving yields.[9][11] This efficiency stems from the direct and rapid heating of the polar solvent and reactants, leading to a significant increase in the reaction rate.

ParameterConventional Heating (Reflux)Microwave IrradiationAdvantage of Microwave
Reaction Time 3 - 18 hours[9]2 - 10 minutesDrastic time reduction
Yield Generally moderate to goodOften higherImproved process efficiency
Energy Consumption HighLowGreener, more sustainable
Side Products More potential for side reactionsCleaner reaction profilesSimplified purification

Table 1: Comparison of conventional and microwave-assisted synthesis for the cyclocondensation step.

One-Pot and Multicomponent Reactions

For further process optimization, one-pot synthetic procedures have been developed. These protocols combine multiple reaction steps without isolating intermediates, saving time, solvents, and resources. For instance, some methods allow for the formation of complex imidazo[2,1-b][1][2]thiadiazole derivatives from three or more starting materials in a single reaction vessel, sometimes using ionic liquids as green reaction media.[12][13][14]

Experimental Protocols

The following protocols are generalized, self-validating methodologies. Researchers should adapt stoichiometry and purification methods based on the specific substrates used.

Protocol 1: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (Precursor)
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-chlorobenzoic acid (10 mmol) and thiosemicarbazide (11 mmol).

  • Reaction Initiation: Slowly add phosphorus oxychloride (5 mL) to the mixture under stirring in a fume hood.

  • Heating: Gently heat the reaction mixture to 75-80 °C and maintain for 2 hours. The mixture will become a clear solution before turning into a solid mass.

  • Work-up (Hydrolysis): Cool the flask to room temperature. Carefully and slowly add crushed ice or cold water to the flask to decompose the excess POCl₃. A vigorous reaction may occur. Reflux the resulting mixture for an additional 4 hours.[6]

  • Isolation: Cool the mixture. Neutralize carefully with a 50% sodium hydroxide or concentrated ammonia solution until the pH is approximately 8. A precipitate will form.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to yield the pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.

  • Validation: Confirm the structure using IR (presence of -NH₂ stretches), ¹H-NMR (presence of aromatic and amine protons), and Mass Spectrometry.

Protocol 2: Synthesis of 2-(4-chlorophenyl)-6-(4-bromophenyl)imidazo[2,1-b][1][2][3]thiadiazole (Final Product)
  • Reagent Setup (Conventional Method): In a round-bottom flask, dissolve 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (5 mmol) and 2,4'-dibromoacetophenone (5 mmol) in absolute ethanol (50 mL).[2]

  • Reaction: Reflux the mixture with stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate. Filter this solid.

  • Neutralization: Suspend the filtered solid in water and neutralize with a saturated sodium bicarbonate or dilute ammonium hydroxide solution to obtain the free base.

  • Purification: Filter the final product, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure 2,6-diaryl-imidazo[2,1-b][1][2]thiadiazole.

  • Validation: Confirm the structure using ¹H-NMR (disappearance of the -NH₂ signal and appearance of a new singlet for the imidazole C5-H), ¹³C-NMR, and Mass Spectrometry to confirm the molecular weight.[1]

References

  • Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). MDPI. [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2]THIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters. [Link]

  • Microwave assisted synthesis and antibacterial properties of some new 2- alkyl/aryl-(6-substitutedcoumarin-3-yl)imidazo[2,1-b][1][2]thiadiazoles. (n.d.). Indian Journal of Chemistry. [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b][1][2]thiadiazole derivatives. (2016). Acta Poloniae Pharmaceutica. [Link]

  • Microwave-assisted synthesis and antimicrobial activity of some imidazo[2,1-b][1][2]thiadiazole derivatives. (2011). ResearchGate. [Link]

  • Imidazo[2,1-b][1][2]thiadiazoles. (n.d.). SSRN. [Link]

  • SYNTHESIS OF IMIDAZO[2,1-b][1][2]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. (2016). PubMed. [Link]

  • Synthesis of imidazo[2,1-b][1][2]thiadiazole derivatives as possible biologically active agents. (2016). ResearchGate. [Link]

  • Biological activities of imidazo[2,1-b][1][2]thiadiazole derivatives: A review. (2018). ResearchGate. [Link]

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (2011). MDPI. [Link]

  • Design, One-pot Synthesis and Biological Evaluation of Imidazo[2,1-b][1][2] Thiadiazole Derivatives for their Anti- Tubercular and Anti-Fungal Activity. (2018). ResearchGate. [Link]

  • Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b][1][2]thiadiazole hybrids and their antitubercular activity. (n.d.). RSC Publishing. [Link]

  • Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. (2024). Bentham Science Publishers. [Link]

  • Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2023). Sarcouncil. [Link]

  • Design, One-pot Synthesis and Biological Evaluation of Imidazo[2,1-b][1][2] Thiadiazole Derivatives for their Anti- Tubercular. (2018). Journal of Applied Pharmaceutical Science. [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2023). MDPI. [Link]

  • Synthesis of 2,6-disubstituted imidazo[2,1-b][1][2]-thiadiazoles by interaction of 5-aryl-1,3,4-thiadiazol-2-amine with corresponding α-bromoacetophenones. (n.d.). ResearchGate. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Semantic Scholar. [Link]

  • On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. (n.d.). Semantic Scholar. [Link]

  • Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2] thiadiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

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Exploratory

synthesis and antimicrobial activities of imidazo-[2,1,b]-thiadiazoles

An In-depth Technical Guide to the Synthesis and Antimicrobial Activities of Imidazo[2,1-b]thiadiazoles Abstract The fused heterocyclic system, imidazo[2,1-b][1][2][3]thiadiazole, represents a "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Antimicrobial Activities of Imidazo[2,1-b]thiadiazoles

Abstract

The fused heterocyclic system, imidazo[2,1-b][1][2][3]thiadiazole, represents a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities.[4][5][6] This is largely due to its structural resemblance to other biologically important heterocycles and its favorable physicochemical properties, such as the ability to act as a hydrogen bond acceptor and a two-electron donor system.[4][7] With the escalating threat of antimicrobial resistance, the scientific community is in urgent need of novel chemical entities that can overcome existing resistance mechanisms. Imidazo[2,1-b][1][2][3]thiadiazole derivatives have emerged as a promising class of compounds, exhibiting significant activity against a wide range of bacterial and fungal pathogens.[1][4][6] This technical guide provides a comprehensive overview of the core synthetic methodologies for creating these scaffolds, delves into their antimicrobial properties with a focus on structure-activity relationships (SAR), and furnishes detailed, field-proven experimental protocols for their synthesis and evaluation.

The Imidazo[2,1-b][1][2][3]thiadiazole Scaffold: A Profile

The fusion of an imidazole ring with a 1,3,4-thiadiazole nucleus results in a bicyclic system with a bridgehead nitrogen atom.[7] This arrangement is isosteric to the imidazo[1][2]thiazole system, famously represented by the immunomodulator levamisole, yet often exhibits distinct and potent biological properties.[3][7][8] The thiadiazole ring, a bioisostere of moieties like oxadiazole and benzene, can enhance lipophilicity, a critical factor for cell membrane penetration.[4] The combined structural features of the fused system have made it a focal point for the development of agents with not only antimicrobial effects but also anticancer, anti-inflammatory, antitubercular, and anticonvulsant properties.[1][4][9][10] This guide will focus specifically on its application in combating microbial pathogens.

Synthetic Strategies: From Precursors to Fused Scaffolds

The primary and most versatile method for constructing the imidazo[2,1-b][1][2][3]thiadiazole core is a variation of the Hantzsch thiazole synthesis. This approach involves the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with an α-haloketone.

The Cornerstone Reaction: Condensation of 2-Amino-1,3,4-thiadiazoles and α-Haloketones

This synthetic pathway is a robust and high-yielding method for accessing a wide variety of 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazoles. The reaction proceeds via a two-step mechanism initiated by the nucleophilic attack of the exocyclic nitrogen of the 2-amino-1,3,4-thiadiazole on the electrophilic carbon of the α-haloketone (e.g., a phenacyl bromide), followed by an intramolecular cyclization to form the fused imidazole ring.[9][11]

The causality behind this experimental choice is its reliability and modularity. By varying the substituents on both the thiadiazole precursor (at the 5-position) and the α-haloketone, a large library of analogues can be rapidly synthesized for SAR studies.

G Figure 1: General Hantzsch-Type Synthesis Pathway cluster_start Starting Materials cluster_process Reaction Pathway Thiadiazole 2-Amino-5-R¹-1,3,4-thiadiazole Intermediate Hydrobromide Intermediate Salt Thiadiazole->Intermediate Condensation (Reflux in Ethanol) Haloketone α-Bromo-R²-ketone Haloketone->Intermediate Condensation (Reflux in Ethanol) Product 2-R¹-6-R²-Imidazo[2,1-b]thiadiazole Intermediate->Product Neutralization & Cyclization (e.g., Na2CO3)

Caption: Figure 1: General Hantzsch-Type Synthesis Pathway

Synthesis of Key Precursors

The success of the core synthesis relies on the efficient preparation of its starting materials.

  • 2-Amino-5-substituted-1,3,4-thiadiazoles: These are commonly prepared by the oxidative cyclization of a substituted carboxylic acid and thiosemicarbazide, often using a strong dehydrating agent like phosphorus oxychloride (POCl₃).[7][11][12] The reaction involves heating the mixture, followed by hydrolysis and neutralization to precipitate the desired thiadiazole.[11]

  • α-Haloketones (e.g., Phenacyl Bromides): These electrophilic partners are typically synthesized by the bromination of the corresponding acetophenone derivative.

Post-Synthetic Diversification

Once the core imidazo[2,1-b][1][2][3]thiadiazole scaffold is formed, further chemical diversity can be introduced. The fused imidazole ring is susceptible to electrophilic substitution, primarily at the C-5 position.[1]

  • Formylation: Using the Vilsmeier-Haack reagent (DMF/POCl₃), a formyl group (-CHO) can be introduced at the C-5 position.[1]

  • Halogenation: Bromination (using Br₂) or iodination (using ICl) can selectively install a halogen at the C-5 position, providing a handle for further cross-coupling reactions.[1]

These late-stage modifications are crucial for fine-tuning the electronic and steric properties of the molecule, which directly impacts biological activity.

Antimicrobial Activities and Mechanistic Insights

Derivatives of the imidazo[2,1-b][1][2][3]thiadiazole scaffold have demonstrated a broad spectrum of antimicrobial activity.[4][6]

Spectrum of Activity

These compounds have been tested against a panel of clinically relevant pathogens, including:

  • Gram-positive Bacteria: Staphylococcus aureus and Bacillus subtilis.[4][8]

  • Gram-negative Bacteria: Escherichia coli and Pseudomonas aeruginosa.[4][8]

  • Fungal Pathogens: Candida albicans, Aspergillus niger, and Fusarium species.[4][8][13][14]

Many synthesized compounds show slight to moderate activity, while specific analogues exhibit potent inhibition, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[1][2][15] For instance, certain imidazole-fused analogues have shown exceptionally strong and selective activity against Candida albicans, with MIC values significantly lower than the standard antifungal drug fluconazole.[14]

Table 1: Representative Antimicrobial Activity (MIC in µg/mL)

Compound Class/ReferenceS. aureusE. coliP. aeruginosaC. albicansStandard Drug(s)
Phenyl-substituted Imidazothiadiazoles[8]GoodModerateModerateGoodCiprofloxacin, Fluconazole
Imidazole-bearing Imidazothiadiazoles[2]1-4>64>64--
Imidazole-fused Analogues[14]>83.2>83.2>83.20.16 Gatifloxacin, Fluconazole
2,6-disubstituted derivatives[4]ActiveActiveActiveActiveMethotrexate

Note: Data is compiled from multiple sources to show the range of activities. "Good" and "Moderate" are qualitative descriptors used in some sources; specific values are provided where available.

Structure-Activity Relationships (SAR)

The analysis of how chemical structure influences biological activity is paramount in drug development. For imidazo[2,1-b][1][2][3]thiadiazoles, several key SAR trends have been identified:

  • Substituents at C-6: The nature of the aryl group at the C-6 position, derived from the α-haloketone, significantly impacts potency. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on this phenyl ring can modulate activity, though the optimal substitution pattern often varies depending on the microbial species.

  • Substituents at C-2: The group at the C-2 position, originating from the 2-amino-1,3,4-thiadiazole, is also critical. Fusing other heterocyclic rings, such as imidazole or triazole, at this position has led to compounds with enhanced and sometimes more selective activity.[1][2][14]

  • Substitution at C-5: Modification at the C-5 position of the imidazole ring is a powerful strategy. The introduction of small, electron-withdrawing groups like formyl or bromo can lead to a marked increase in antitubercular and antibacterial activity.[10]

Mechanism of Action

The precise mechanism of action for the antimicrobial effects of imidazo[2,1-b][1][2][3]thiadiazoles is not fully elucidated and may vary between different derivatives and microbial targets. However, based on their structural features and studies of related heterocyclic compounds, potential mechanisms include:

  • Enzyme Inhibition: The scaffold may target essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways like folate synthesis.

  • Disruption of Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, a key virulence factor for many pathogenic bacteria like P. aeruginosa.[13]

  • Tubulin Polymerization Inhibition: While primarily an anticancer mechanism, some complex derivatives have shown potent inhibition of tubulin polymerization, which could potentially be explored in eukaryotic pathogens (fungi).[16]

Further investigation is required to pinpoint the specific molecular targets for the most promising antimicrobial candidates.

Experimental Protocols

The following protocols are self-validating systems, providing detailed steps to ensure reproducibility.

Protocol: Synthesis of a 2,6-disubstituted Imidazo[2,1-b][1][2][3]thiadiazole

This protocol is a generalized procedure based on the Hantzsch-type condensation.

Step 1: Reagent Preparation

  • Dissolve 2-amino-5-R¹-1,3,4-thiadiazole (10 mmol) in 150 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • In a separate container, dissolve the appropriate α-bromo-R²-ketone (phenacyl bromide derivative) (10 mmol) in a minimal amount of ethanol.

Step 2: Condensation Reaction

  • Add the α-bromo-R²-ketone solution to the stirred thiadiazole solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • During the reaction, a solid hydrobromide salt of the intermediate may precipitate.[9]

Step 3: Isolation and Neutralization

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the precipitated solid hydrobromide salt and wash with a small amount of cold ethanol or anhydrous ether.[9][17]

  • Suspend the collected solid in water and neutralize by the slow addition of a saturated sodium carbonate or dilute potassium hydroxide solution until the pH is ~8-9.[9][11]

Step 4: Purification

  • Filter the resulting solid free base product, wash thoroughly with water to remove any inorganic salts, and air dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol, ethanol/chloroform) to obtain the pure 2-R¹-6-R²-imidazo[2,1-b][1][2][3]thiadiazole.[7][8][9]

Step 5: Characterization

  • Confirm the structure of the final product using standard spectroscopic methods: Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[1][8][9]

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound.

G Figure 2: Workflow for MIC Determination start Synthesized Compound prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) start->prep plate Serial Dilution in 96-Well Plate with Broth prep->plate inoculate Inoculate Wells with Standardized Microbial Suspension plate->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read Read Results Visually or with Plate Reader incubate->read end Determine MIC Value (Lowest concentration with no visible growth) read->end

Caption: Figure 2: Workflow for MIC Determination

Step 1: Preparation

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a known high concentration (e.g., 1000 µg/mL).

  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

Step 2: Assay Setup

  • In a sterile 96-well microtiter plate, add 100 µL of broth to all wells.

  • Add a specific volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • This creates a gradient of decreasing compound concentrations. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

Step 3: Inoculation and Incubation

  • Add 100 µL of the standardized microbial inoculum to each well (except the negative control).

  • Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

Step 4: Result Determination

  • After incubation, visually inspect the wells for turbidity (microbial growth).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Conclusion and Future Outlook

The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a versatile and highly tractable platform for the development of novel antimicrobial agents. The synthetic accessibility via the robust Hantzsch-type condensation allows for extensive structural diversification, which is essential for optimizing potency and selectivity. While many derivatives exhibit promising broad-spectrum activity, future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the specific molecular targets of the most active compounds will enable rational, target-based drug design and help predict and overcome potential resistance mechanisms.

  • Optimization of Pharmacokinetics: Future work must address the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are viable candidates for in vivo studies.

  • Combating Resistance: Testing lead compounds against multidrug-resistant (MDR) clinical isolates is a critical next step to validate their potential in addressing the most urgent challenges in infectious disease.[2][15]

By leveraging the synthetic strategies and evaluation protocols detailed in this guide, researchers are well-equipped to explore the full potential of imidazo[2,1-b][1][2][3]thiadiazoles and contribute to the discovery of the next generation of antimicrobial drugs.

References

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. [Link]

  • Synthesis, Spectral Studies and Antimicrobial Activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. ResearchGate. [Link]

  • Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b][1][2][3]thiadiazole Moiety as Antibacterial Agents. Bentham Science. [Link]

  • Synthesis, Spectral Studies and Antimicrobial Activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. [Link]

  • Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b][1][2][3]thiadiazole Moiety as Antibacterial Agents. Bentham Science. [Link]

  • SAR of imidazo[2,1-b][1][2][3]thiadiazole derivatives as antifungal agents. ResearchGate. [Link]

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  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... PMC. [Link]

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  • Synthesis of imidazo[2,1-b][1][2][3]thiadiazoles from... ResearchGate. [Link]

  • (PDF) Synthetic Routes to Imidazothiadiazines. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]

  • Biological activities of imidazo[2,1-b][1][2][3]thiadiazole derivatives: A review. ResearchGate. [Link]

  • Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. PubMed. [Link]

  • Synthesis of imidazo[2,1-b][1][2][3]thiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Publishing. [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b][1][2][3]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed. [Link]

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  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole, a critical heterocyclic scaffold. The 1,3,4-thiadiazol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole, a critical heterocyclic scaffold. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and pyridazine, enabling it to interact with biological systems, which accounts for its prevalence in medicinally active compounds.[1][2] This molecule serves as a fundamental building block in the development of pharmaceuticals, such as the antimicrobial sulfamethizole, and various agrochemicals.[3][4] Its versatile structure allows for further functionalization, making it a valuable intermediate in the synthesis of novel bioactive agents with applications ranging from antibacterial and antifungal to anticancer and antiviral therapies.[1][5][6][7]

This document moves beyond simple protocols to explain the underlying chemical principles and rationale for methodological choices, ensuring a deeper understanding translatable to laboratory practice.

Core Synthetic Strategy: Acid-Catalyzed Cyclocondensation

The most prevalent and industrially significant route to 2-amino-5-methyl-1,3,4-thiadiazole is the acid-catalyzed cyclocondensation of thiosemicarbazide with an acetylating agent, typically acetic acid. This reaction involves the formation of an N-acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic thiadiazole ring.[8][9][10]

The overall transformation is robust, yet the efficiency, yield, and purity are highly dependent on the choice of the cyclizing/dehydrating agent. These agents activate the carboxylic acid, facilitate the key dehydration steps, and drive the reaction towards the desired product.

G start Starting Materials: Thiosemicarbazide Acetic Acid reaction Acid-Catalyzed Cyclocondensation start->reaction reagent Cyclizing/Dehydrating Agent (e.g., PPA, POCl₃, H₂SO₄) reagent->reaction workup Reaction Quench & Neutralization reaction->workup purification Purification (Filtration & Recrystallization) workup->purification product Final Product: 2-Amino-5-methyl-1,3,4-thiadiazole purification->product

Caption: General workflow for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole.

Comparative Analysis of Cyclizing Agents

The choice of cyclizing agent is the most critical parameter in this synthesis, directly influencing reaction conditions, yield, and scalability. Several reagents have been established, each with distinct advantages and disadvantages.

  • Polyphosphoric Acid (PPA): PPA is a highly effective dehydrating agent and a non-oxidizing acidic medium. It often produces high yields of clean product in a short time, making it suitable for commercially practical applications.[11] The reaction typically proceeds at elevated temperatures (100-120 °C) for 1-2 hours.[11] A newer method utilizes Polyphosphate Ester (PPE) in chloroform, which allows for a homogeneous reaction mixture and easier temperature control.[9]

  • Phosphorus Oxychloride (POCl₃): This is a powerful dehydrating agent frequently used for the cyclization of thiosemicarbazides.[12] It facilitates both acylation and cyclization in a one-pot reaction. While effective, POCl₃ is highly corrosive and reacts violently with water, requiring careful handling and workup procedures.

  • Concentrated Sulfuric Acid (H₂SO₄): As a strong acid and dehydrating agent, H₂SO₄ can effectively catalyze the reaction.[10][13] It is an economical choice, but the strongly acidic and oxidative conditions can sometimes lead to side reactions or charring, potentially complicating purification and lowering yields compared to other methods.[13]

  • p-Toluenesulfonyl Chloride (p-TsCl): In the presence of a base like triethylamine (TEA) and a polar solvent like N-methyl-2-pyrrolidone (NMP), p-TsCl can be used for regioselective cyclization of thiosemicarbazide intermediates to form 2-amino-1,3,4-thiadiazoles.[14][15] This method offers high regioselectivity and good yields under relatively mild conditions.[15]

Cyclizing AgentTypical ConditionsReaction TimeReported YieldKey Considerations
Polyphosphoric Acid (PPA) 100-120 °C1-2 hoursGood to ExcellentCommercially viable, clean reaction.[11]
Phosphorus Oxychloride (POCl₃) Reflux~1 hourHighPowerful but corrosive; requires careful handling.
Sulfuric Acid (conc. H₂SO₄) 80-90 °C~4 hoursModerate to GoodEconomical but can cause side reactions/charring.[13]
Polyphosphate Ester (PPE) 60-85 °CVariableHighHomogeneous reaction, easier temperature control.[9][16]
p-TsCl / Triethylamine Room Temperature~2 hoursHighHigh regioselectivity, mild conditions.[15]

Reaction Mechanism: A Step-by-Step Elucidation

Understanding the reaction pathway is essential for optimization and troubleshooting. The formation of the 2-amino-1,3,4-thiadiazole ring from thiosemicarbazide and a carboxylic acid is a multi-step process.[17]

  • Acid Activation: The process begins with the protonation of the carboxylic acid (acetic acid) by the strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal amino group of thiosemicarbazide acts as a nucleophile, attacking the activated carbonyl carbon of the acetic acid.[8]

  • Intermediate Formation & Dehydration: This attack forms a tetrahedral intermediate which subsequently eliminates a molecule of water to produce an N-acylthiosemicarbazide intermediate.[9]

  • Intramolecular Cyclization: The sulfur atom of the thiourea moiety then performs a nucleophilic attack on the carbonyl carbon of the newly formed amide.[8]

  • Final Dehydration & Aromatization: A second dehydration step occurs, followed by deprotonation, leading to the formation of the stable, aromatic 2-amino-5-methyl-1,3,4-thiadiazole ring.[8][17]

Caption: Proposed mechanism for the acid-catalyzed synthesis of 2-amino-5-methyl-1,3,4-thiadiazole.

Experimental Protocols

The following protocols are representative examples derived from established literature, designed to be self-validating through clear procedural steps and expected outcomes.

Protocol 1: Synthesis using Polyphosphoric Acid (PPA)

This method is adapted from procedures known for their reliability and high yield, making it suitable for both small-scale and larger-scale preparations.[11]

Materials:

  • Thiosemicarbazide (1 part by weight)

  • Glacial Acetic Acid (stoichiometric quantity, ~0.66 parts)

  • Polyphosphoric Acid (at least 2 parts by weight)

  • Water

  • Ammonium Hydroxide (or other suitable base for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add the polyphosphoric acid.

  • Addition of Reactants: Add thiosemicarbazide and glacial acetic acid to the PPA. The order of addition may be varied, but ensuring good mixing is crucial.

  • Heating: Heat the reaction mixture to approximately 100-120 °C with continuous stirring. Maintain this temperature for 1-2 hours. The mixture will become thick. Monitor the reaction progress using Thin Layer Chromatography (TLC) if feasible.[16]

  • Quenching and Isolation: After the reaction is complete, allow the mixture to cool slightly. Carefully and slowly pour the reaction mixture into a beaker of crushed ice or cold water with vigorous stirring. This process, often called "drowning," will precipitate the product.

  • Neutralization: Neutralize the aqueous mixture with a base, such as ammonium hydroxide, to a pH of ~7-8. This liberates the free base of the thiadiazole.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acids and salts.

  • Drying and Purification: Dry the crude product in an oven or vacuum desiccator. The purity is often high, but recrystallization from a suitable solvent like ethanol can be performed for further purification.[16]

Protocol 2: Synthesis using Phosphorus Oxychloride (POCl₃)

This protocol utilizes a more aggressive dehydrating agent and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Thiosemicarbazide (1 equivalent)

  • Acetic Acid (1 equivalent)

  • Phosphorus Oxychloride (used as both reagent and solvent)

  • Ice-cold water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide and acetic acid.

  • Reagent Addition: Slowly and carefully add an excess of phosphorus oxychloride to the flask in a fume hood. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux for approximately one hour.

  • Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. POCl₃ reacts violently with water; this step must be performed with extreme caution.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonia solution) until the product precipitates out.

  • Filtration and Purification: Filter the solid product, wash it extensively with water, and dry. Recrystallize from ethanol or DMF to obtain the pure compound.[16]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield Insufficiently potent cyclizing agent.Ensure an adequate amount and quality of the dehydrating agent. For PPA/PPE, at least 20g per 5 mmol of carboxylic acid is recommended.[9][16]
Impure or wet starting materials.Use high-purity, dry thiosemicarbazide and acetic acid.
Inadequate reaction time or temperature.Monitor the reaction by TLC to determine the optimal endpoint. Gradually increase temperature or time, watching for decomposition.[16]
Side Reactions Formation of 1,2,4-triazole derivatives.This is more common in alkaline conditions. Ensure the reaction medium is sufficiently acidic, which favors the formation of the 1,3,4-thiadiazole ring.[16]
Poor Purity Presence of unreacted starting materials.Ensure the reaction goes to completion via TLC monitoring. Improve purification by thorough washing and selecting an appropriate recrystallization solvent (e.g., ethanol, DMF).[16]

Conclusion

The synthesis of 2-amino-5-methyl-1,3,4-thiadiazole is a well-established and highly valuable transformation in medicinal and materials chemistry. While the fundamental reaction of thiosemicarbazide with an acetic acid source remains constant, the strategic selection of the cyclizing agent is paramount for achieving optimal yield, purity, and operational efficiency. Methods utilizing polyphosphoric acid or polyphosphate ester offer a balance of high performance and manageable reaction conditions, making them preferred choices for many applications. A thorough understanding of the underlying mechanism and potential pitfalls, as outlined in this guide, empowers researchers to not only replicate these syntheses but also to innovate and adapt them for the creation of novel thiadiazole derivatives.

References

  • AL-Gwady, M. S. (n.d.). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Retrieved from [Link]

  • Gong, Y.-D., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(2), 438-444. Available at: [Link]

  • Organic Chemistry Portal. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. Retrieved from [Link]

  • Unknown. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]

  • Google Patents. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. US2799683A.
  • Der Pharma Chemica. (n.d.). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Retrieved from [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Retrieved from [Link]

  • American Chemical Society. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Guseinov, F. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5220. Available at: [Link]

  • Singh, S. K., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry. Available at: [Link]

  • Unknown. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Serban, G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(16), 3584. Available at: [Link]

  • Hunan Solar Chemical Co., Ltd. (n.d.). 2-Amino-5-methyl-1,3,4-Thiadiazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone help me in the synthesis of 2 amino 1,3,4- thiadiazole from thiosemicarbazone?. Retrieved from [Link]

  • American Chemical Society. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Molecules. Retrieved from [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(3), 325-335. Available at: [Link]

  • PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]

  • Suvorova, Y. V., Dunaeva, V. V., & Islyaikin, M. K. (n.d.). PRECURSORS FOR THE SYNTHESIS OF MACROHETEROCYCLIC COMPOUNDS. MODELING OF THE MECHANISM FOR FORMATION OF 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE BY QUANTUM CHEMISTRY METHODS. CyberLeninka. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • Unknown. (2025). SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. Journal of Advanced Scientific Research. Retrieved from [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Infection and Drug Resistance. Available at: [Link]

  • ResearchGate. (2025). SYNTHESIS OF 2-AMINO-5ALKYL-1,3,4-THIODIAZOLE CATALYZED BY PHALSA JUICE AND ITS ANTIBACTERIAL STUDY. Retrieved from [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Retrieved from [Link]

  • MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]

  • American Chemical Society. (2001). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Unknown. (2017). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Journal of Global Pharma Technology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for Evaluating the Anticancer Activity of Imidazo[2,1-b]thiadiazole Scaffolds

An In-Depth Technical Guide for Researchers The imidazo[2,1-b]thiadiazole core is recognized as a privileged scaffold in medicinal chemistry. This fused heterocyclic system has garnered significant attention due to its d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

The imidazo[2,1-b]thiadiazole core is recognized as a privileged scaffold in medicinal chemistry. This fused heterocyclic system has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities. Extensive research has demonstrated that derivatives of this scaffold exhibit potent cytotoxic effects against a wide array of human cancer cell lines, making them a promising area for the development of novel oncology therapeutics.

This guide provides a comprehensive overview of the synthesis, mechanisms of action, and critical experimental protocols for evaluating the anticancer potential of novel thiadiazole-containing imidazo[2,1-b]thiadiazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to explore this versatile chemical scaffold.

Synthetic Strategy: A Generalized Approach

The synthesis of the imidazo[2,1-b]thiadiazole scaffold is typically achieved through a well-established cyclocondensation reaction. The process generally involves the reaction of a 2-amino-1,3,4-thiadiazole precursor with a suitable α-haloketone, such as a phenacyl bromide, in an alcoholic solvent. This reaction efficiently constructs the fused imidazole ring. The versatility of this scaffold lies in the ability to introduce a wide range of substituents at the C-2, C-5, and C-6 positions, which has been shown to significantly influence the compound's anticancer efficacy.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-1,3,4-thiadiazole (Substituted at C5) C Cyclocondensation (e.g., in Ethanol, Reflux) A->C B α-Haloketone (e.g., Substituted Phenacyl Bromide) B->C D Imidazo[2,1-b][1,3,4]thiadiazole Scaffold C->D Forms fused imidazole ring

Caption: Generalized synthetic workflow for imidazo[2,1-b]thiadiazole scaffolds.

Anticancer Activity & Mechanisms of Action

Derivatives of the imidazo[2,1-b]thiadiazole scaffold have demonstrated significant antiproliferative activity against a broad spectrum of human tumor cell lines, including those from pancreatic, lung, breast, colon, and central nervous system cancers, as well as leukemia. The potency of these compounds often falls within the micromolar to sub-micromolar range, highlighting their potential as therapeutic agents.

Key Mechanisms of Action

The anticancer effects of these compounds are often multi-faceted. Research has elucidated several key mechanisms:

  • Kinase Inhibition: A prominent mechanism is the inhibition of critical signaling kinases. Notably, certain derivatives are potent inhibitors of Focal Adhesion Kinase (FAK), a key regulator of cell migration, proliferation, and survival. Inhibition of FAK phosphorylation disrupts downstream signaling, leading to reduced cell viability and motility. Other kinases, such as activin receptor-like kinase 5 (ALK5), have also been identified as targets.

  • Induction of Apoptosis: Many imidazo[2,1-b]thiadiazole derivatives induce programmed cell death, or apoptosis. This is often confirmed by the activation of key executioner proteins like caspase-3 and caspase-8.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. Arrest is commonly observed at the G0/G1 or G2/M phases of the cell cycle. This effect is frequently associated with the modulation of cell cycle regulatory proteins, such as the downregulation of cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.

  • Modulation of Epithelial-to-Mesenchymal Transition (EMT): Some derivatives have been shown to inhibit EMT, a process critical for cancer metastasis. This is evidenced by changes in key biomarkers, such as the upregulation of E-cadherin and downregulation of vimentin.

G cluster_outcomes Cellular Outcomes compound Imidazo[2,1-b]thiadiazole Derivative p_fak p-FAK (Phosphorylated FAK) compound->p_fak Inhibits Phosphorylation fak FAK (Focal Adhesion Kinase) fak->p_fak Autophosphorylation downstream Downstream Signaling (e.g., PI3K/Akt) p_fak->downstream proliferation Cell Proliferation downstream->proliferation migration Cell Migration downstream->migration survival Cell Survival downstream->survival

Caption: Inhibition of the FAK signaling pathway by imidazo[2,1-b]thiadiazole derivatives.

Quantitative Cytotoxicity Data Summary

The following table summarizes the reported in vitro cytotoxicity of representative imidazo[2,1-b]thiadiazole derivatives against various human cancer cell lines.

Compound Class/ExampleCancer Cell Line(s)Cancer TypeIC50 / GI50 Values (µM)Reference
Imidazo[2,1-b]thiadiazole-chalcones (11a, 11b)Multiple linesVarious0.65 - 2.25
Indole-substituted derivatives (1a, 1b)MesoII, STOPeritoneal Mesothelioma0.59 - 2.81
Indole-substituted derivative (13g)Panc-1, SUIT-2, Capan-1Pancreatic Ductal AdenocarcinomaSub-micromolar to micromolar
3-Anilino derivative (40b)HOP-92Non-Small Cell Lung0.114
3-Anilino derivative (40b)CAKI-1Renal Cancer0.743
Derivative 7gL1210, CEMMurine & Human Leukemia23

Experimental Protocols

To ensure scientific rigor, every protocol must be self-validating through the use of appropriate controls. This includes a vehicle control (e.g., DMSO), a negative control (untreated cells), and often a positive control (a known cytotoxic drug).

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This flow cytometry-based method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated.

Protocol 3: Apoptosis Detection via Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a vital dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

Methodology:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Harvesting: Collect all cells and wash once with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Protein Expression Analysis by Western Blotting

Western blotting is used to detect and semi-quantify specific proteins in a cell lysate, providing mechanistic insights into the compound's effect on signaling pathways.

G A 1. Protein Extraction (Cell Lysis) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Size Separation) B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Blocking (e.g., BSA or Milk) D->E F 6. Primary Antibody Incubation (Overnight, 4°C) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H

Caption: Standard experimental workflow for Western Blotting analysis.

Methodology:

  • Sample Preparation: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-FAK, anti-cleaved caspase-3, anti-cyclin D1, anti-β-actin as a loading control) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands provides a semi-quantitative measure of protein expression.

References

  • Synthesis and pharmacological activity of imidazo[2,1-b]thiadiazole derivatives. (N.A.). Available at: [Link]

  • Lata, S., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509. Available at: [Link]

  • Patergnani, S., et al. (2020). Imidazo[2,1-b]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells mediated by PTK2/FAK modulation. European Journal of Medicinal Chemistry, 192, 112189. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis of imidazo[2,1-b]thiadiazole-chalcones as apoptosis inducing anticancer agents. RSC Advances, 5(29), 22497-22508. Available at: [Link]

  • Raimondi, L., et al. (2020).
Application

Synthesis and Anticancer Applications of 2,6-Disubstituted Imidazo[2,1-b]thiadiazoles: A Technical Guide

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of 2,6-disubstituted imidazo[2,1-b]thiadiazoles as potential anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of 2,6-disubstituted imidazo[2,1-b]thiadiazoles as potential anticancer agents. This class of fused heterocyclic compounds has garnered significant attention due to its promising and diverse pharmacological activities. This guide offers detailed, field-proven protocols and explains the scientific rationale behind the experimental design, empowering researchers to confidently explore this promising scaffold in their own laboratories.

Introduction: The Therapeutic Potential of Imidazo[2,1-b]thiadiazoles

The imidazo[2,1-b]thiadiazole core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The fusion of the imidazole and thiadiazole rings creates a unique electronic and steric environment, allowing for diverse substitutions at the C-2 and C-6 positions. These substitutions significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making the exploration of this chemical space a fertile ground for the discovery of novel therapeutic agents.

In the realm of oncology, these compounds have shown remarkable efficacy against various cancer cell lines. Their mechanisms of action are often multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways involved in tumor progression and metastasis. This guide will focus on the practical aspects of synthesizing these promising molecules and evaluating their anticancer potential through a series of robust and validated in vitro assays.

Part 1: Synthesis of 2,6-Disubstituted Imidazo[2,1-b]thiadiazoles

The most common and efficient method for the synthesis of 2,6-disubstituted imidazo[2,1-b]thiadiazoles involves a condensation reaction between a 5-substituted-1,3,4-thiadiazol-2-amine and an α-bromoacetophenone (also known as a phenacyl bromide). This two-component strategy offers a modular approach, allowing for the facile introduction of a wide variety of substituents at the C-2 and C-6 positions of the final fused heterocycle.

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Caption: General synthetic workflow for 2,6-disubstituted imidazo[2,1-b]thiadiazoles.

Protocol 1: Synthesis of a Highly Active Anticancer Agent: 3-(2-(4-methoxyphenyl)imidazo[2,1-b]thiadiazol-6-yl)aniline

This protocol details the synthesis of a specific imidazo[2,1-b]thiadiazole derivative that has demonstrated significant in vitro anticancer activity, particularly against non-small cell lung cancer and renal cancer cell lines.

Step 1.1: Synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

This intermediate is prepared by the cyclization of 4-methoxybenzoyl thiosemicarbazide, which is formed in situ from 4-methoxybenzoic acid and thiosemicarbazide.

  • Materials:

    • 4-methoxybenzoic acid

    • Thiosemicarbazide

    • Concentrated sulfuric acid

    • Ammonium hydroxide solution

    • Crushed ice

    • Distilled water

  • Procedure:

    • In a fume hood, cautiously add 4-methoxybenzoyl thiosemicarbazide (0.02 mol) portion-wise to concentrated sulfuric acid (20 mL) with constant stirring.

    • Maintain the temperature of the reaction mixture between 60-70°C for 8 hours.

    • Carefully pour the reaction mixture over crushed ice.

    • Neutralize the resulting solution with ammonium hydroxide solution until a precipitate forms.

    • Collect the precipitate by vacuum filtration, wash thoroughly with distilled water to remove any residual acid, and dry completely.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.

  • Characterization: The identity and purity of the product should be confirmed by melting point determination, IR, and NMR spectroscopy.

Step 1.2: Synthesis of 2-bromo-1-(3-aminophenyl)ethanone

This α-bromoacetophenone intermediate is synthesized via the bromination of 3-aminoacetophenone.

  • Materials:

    • 3-aminoacetophenone

    • Elemental bromine (Br₂)

    • Glacial acetic acid or diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-aminoacetophenone (1.0 eq) in glacial acetic acid or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Slowly add a solution of elemental bromine (1.0 eq) in the same solvent dropwise to the stirred ketone solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-bromo-1-(3-aminophenyl)ethanone.

Step 1.3: Synthesis of 3-(2-(4-methoxyphenyl)imidazo[2,1-b]thiadiazol-6-yl)aniline

The final product is obtained by the condensation of the two previously synthesized intermediates.

  • Materials:

    • 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

    • 2-bromo-1-(3-aminophenyl)ethanone

    • Absolute ethanol

    • Saturated sodium carbonate solution

  • Procedure:

    • In a round-bottom flask, dissolve 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (1.0 eq) and 2-bromo-1-(3-aminophenyl)ethanone (1.0 eq) in absolute ethanol.

    • Reflux the reaction mixture for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature. A solid hydrobromide salt may precipitate.

    • Filter the solid and neutralize it with a cold aqueous solution of sodium carbonate to a pH of 7 to obtain the free base.

    • Alternatively, if no precipitate forms, concentrate the reaction mixture under reduced pressure and then add the sodium carbonate solution.

    • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 3-(2-(4-methoxyphenyl)imidazo[2,1-b]thiadiazol-6-yl)aniline.

  • Characterization: Confirm the structure and purity of the final compound using melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Evaluation of Anticancer Activity

Once a library of 2,6-disubstituted imidazo[2,1-b]thiadiazoles has been synthesized, the next crucial step is to evaluate their anticancer potential. This is typically achieved through a tiered screening approach, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for the most promising compounds.

Application Note 1: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for the initial screening of potential anticancer compounds.

Protocol 2: MTT Assay for Cell Viability

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

    • 96-well cell culture plates

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Application Note 2: Elucidating the Mechanism of Action - Cell Cycle Analysis and Apoptosis Assays

Promising compounds identified from the initial cytotoxicity screening should be further investigated to understand their mechanism of action. Two common and informative assays are cell cycle analysis by flow cytometry and the measurement of caspase activity to assess apoptosis induction.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials:

    • Cancer cells treated with the test compound

    • PBS

    • Trypsin-EDTA

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

    • Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

    • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Caspase-3 and Caspase-8 Activity Assay

Caspases are a family of proteases that play a key role in programmed cell death (apoptosis). Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, while caspase-3 is an executioner caspase. Measuring their activity provides direct evidence of apoptosis induction.

  • Materials:

    • Cancer cells treated with the test compound

    • Cell lysis buffer

    • Fluorometric caspase-3 and caspase-8 assay kits (containing specific substrates like DEVD-AFC for caspase-3 and IETD-AFC for caspase-8)

    • 96-well black plates

    • Fluorometric plate reader

  • Procedure:

    • Cell Lysis: Treat cells with the test compound and a vehicle control. After the desired incubation time, lyse the cells according to the manufacturer's protocol for the caspase assay kit.

    • Assay Reaction: Add the cell lysate to a 96-well black plate. Add the caspase-3 or caspase-8 substrate to the respective wells.

    • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

    • Fluorescence Measurement: Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the cleaved substrate.

    • Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase activity, and compare the treated samples to the untreated control.

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Method

Application Notes and Protocols for Assessing the Cytotoxicity of 2,6-dimethylimidazo[2,1-b]thiadiazole Derivatives Against Ovarian Cancer Cell Lines

Introduction: The Clinical Challenge of Ovarian Cancer and the Promise of Novel Heterocyclic Compounds Ovarian cancer remains one of the most lethal gynecological malignancies, primarily due to late-stage diagnosis and t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical Challenge of Ovarian Cancer and the Promise of Novel Heterocyclic Compounds

Ovarian cancer remains one of the most lethal gynecological malignancies, primarily due to late-stage diagnosis and the development of chemoresistance. The standard of care, often involving platinum-based agents and taxanes, is frequently compromised by acquired resistance, leading to disease recurrence and a poor prognosis for many patients. This clinical reality underscores the urgent need for novel therapeutic agents with distinct mechanisms of action to overcome existing resistance pathways.

The imidazo[2,1-b]thiadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects. These compounds have demonstrated cytotoxicity against numerous cancer cell lines, including those derived from ovarian, lung, colon, and renal cancers. Within this class, derivatives of 2,6-dimethylimidazo[2,1-b]thiadiazole have shown particular promise. This application note provides a detailed guide for researchers to evaluate the cytotoxic and anti-proliferative effects of these specific derivatives against ovarian cancer cell lines, focusing on robust methodologies and the rationale behind experimental design.

Featured Derivatives: 2,6-dimethylimidazo[2,1-b]thiadiazole-5-carbohydrazides

A notable study by Terzioğlu and Gürsoy synthesized a series of hydrazone derivatives from a 2,6-dimethylimidazo[2,1-b]thiadiazole carbohydrazide core. These compounds serve as excellent models for the protocols described herein. The core structure and key examples are presented below.

Compound ID Core Structure Substituent (R)
Parent (2) 2,6-dimethylimidazo-[2,1-b]thiadiazole-5-carbohydrazide-NH-N=CH-R
3c (As above)2-hydroxyphenyl
3h (As above)4-nitrophenyl

Table 1: Examples of 2,6-dimethylimidazo[2,1-b]thiadiazole-5-carbohydrazide derivatives evaluated for anticancer activity.

Principle of In Vitro Cytotoxicity Assessment

The initial evaluation of a potential anticancer compound involves assessing its ability to inhibit cell growth or induce cell death in cancer cell lines. This is typically achieved through colorimetric or fluorometric assays that measure a parameter correlated with the number of viable cells.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total cellular protein mass, and thus to the number of cells. It is a reliable method for measuring drug-induced cytotoxicity.

  • MTT Assay: This assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The intensity of the purple color is proportional to the number of metabolically active, and therefore viable, cells.

Experimental Protocols

PART 1: General Cell Culture for Ovarian Cancer Lines

Rationale: Consistent and sterile cell culture technique is the foundation of reproducible results. The choice of cell line is also critical; using a panel of lines (e.g., OVCAR-3, IGROV1, SK-OV-3) can provide a broader understanding of a compound's activity across different genetic backgrounds of ovarian cancer.

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR-3, IGROV1)

  • Complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Maintenance: Culture cells in T-75 flasks with complete growth medium. Passage cells upon reaching 80-90% confluency to maintain exponential growth.

  • Cell Harvesting: Aspirate media, wash cells once with sterile PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralization & Counting: Add 7-8 mL of complete growth medium to neutralize the trypsin. Transfer the cell suspension to a conical tube. Perform a cell count using a hemocytometer or automated cell counter to determine cell density and viability (viability should be >95%).

  • Seeding for Assay: Dilute the cell suspension to the predetermined optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in a 96-well plate. The final volume per well should be 100 µL.

  • Incubation: Incubate the plates for 24 hours in a humidified incubator to allow for cell attachment and recovery before adding the test compounds.

PART 2: Cytotoxicity Determination via Sulforhodamine B (SRB) Assay

Rationale: The SRB assay was successfully used to screen the title compounds and provides a robust measure of cell density based on total protein content. It is less prone to interference from compounds that alter cellular metabolism without killing cells.

Workflow Diagram: SRB Assay

SRB_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_process Day 5: Staining & Measurement Seed Seed cells in 96-well plate Incubate1 Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 AddCmpd Add serially diluted compounds to wells Incubate1->AddCmpd Incubate2 Incubate 72h AddCmpd->Incubate2 Fix Fix cells with cold TCA Incubate2->Fix Wash Wash with water & air dry Fix->Wash Stain Stain with SRB Wash->Stain Wash2 Wash with 1% acetic acid Stain->Wash2 Solubilize Solubilize dye with Tris base Wash2->Solubilize Read Read absorbance (e.g., 515 nm) Solubilize->Read

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations for testing (e.g., from 0.01 µM to 100 µM).

  • Cell Treatment: After the 24-hour pre-incubation, remove the medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (DMSO only) and a "no cell" blank control.

  • Incubation: Incubate the treated plates for 72 hours.

  • Cell Fixation: Gently aspirate the supernatant. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Remove Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Place the plates on a shaker for 5-10 minutes to ensure complete solubilization. Read the absorbance on a microplate reader at a wavelength between 490 and 530 nm.

PART 3: Data Analysis and Interpretation

Rationale: Proper data analysis is crucial to determine the potency of the compounds. The GI₅₀ (Growth Inhibition 50) is a key metric representing the concentration at which the compound inhibits cell growth by 50%.

Calculation:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell growth using the following formula: % Growth = [(Abs_test - Abs_t0) / (Abs_control - Abs_t0)] * 100

    • Abs_test: Absorbance of the test well

    • Abs_control: Absorbance of the vehicle control well

    • Abs_t0: Absorbance of a control plate fixed at the time of drug addition (Day 2).

  • Plot the % Growth against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the GI₅₀ value.

Expected Results & Discussion

Studies on 2,6-dimethylimidazo[2,1-b]thiadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. In a screen against the NCI-60 human tumor cell line panel, one derivative, 3c (2,6-Dimethyl-N'-(2-hydroxyphenylmethylidene)imidazo[2,1-b]thiadiazole-5-carbohydrazide) , showed the most favorable and marked cytotoxic effects, particularly against an ovarian cancer cell line.

Compound ID Cell Line GI₅₀ (log₁₀ M) GI₅₀ (µM)
3c Ovarian Cancer (OVCAR-3)-5.51~3.09

Table 2: Reported in vitro growth inhibition for a lead 2,6-dimethylimidazo[2,1-b]thiadiazole derivative against an ovarian cancer cell line.

The sub-micromolar to low micromolar activity of these compounds makes them promising candidates for further investigation. The mechanism of action for many imidazo[2,1-b]thiadiazole derivatives has been linked to the induction of apoptosis and cell cycle arrest. For instance, related imidazo[2,1-b]thiadiazole–chalcones were found to cause G0/G1 phase arrest and activate caspases 3 and 8, key executioners of the apoptotic cascade. Other derivatives have been shown to inhibit tubulin polymerization, leading to G2/M phase arrest.

Potential Mechanism of Action Diagram

Apoptosis_Pathway cluster_pathway Apoptotic Signaling cluster_cycle Cell Cycle Regulation Compound Imidazo[2,1-b]thiadiazole Derivative Cell Ovarian Cancer Cell Caspase8 Caspase-8 Activation (Extrinsic Pathway) Cell->Caspase8 Induces Tubulin Tubulin Polymerization Inhibition Cell->Tubulin Inhibits Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest

Caption: Potential mechanisms of cytotoxicity for imidazo[2,1-b]thiadiazole derivatives.

These findings suggest that a logical next step for researchers is to investigate whether the 2,6-dimethyl derivatives induce apoptosis or cell cycle arrest in ovarian cancer cells using techniques like flow cytometry for Annexin V staining and cell cycle analysis.

Troubleshooting

Problem Possible Cause Solution
High well-to-well variability Inconsistent cell seeding; Edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate.
Low signal or low absorbance readings Low cell number; Insufficient incubation time.Optimize seeding density. Ensure the 48-72 hour incubation period is followed.
Compound precipitation in media Poor solubility of the derivative.Increase the DMSO concentration in the stock solution (but keep the final in-well concentration below 0.5% to avoid solvent toxicity).
SRB staining is weak or uneven Incomplete cell fixation; Incomplete drying before staining.Ensure TCA fixation is done on ice or at 4°C. Make sure plates are thoroughly dry before adding SRB and before adding Tris base.

Conclusion

The 2,6-dimethylimidazo[2,1-b]thiadiazole scaffold represents a valuable starting point for the development of novel therapeutics against ovarian cancer. The protocols outlined in this guide provide a robust framework for the initial screening and characterization of the cytotoxic properties of these derivatives. By employing standardized assays like the SRB method and subsequently investigating the underlying mechanisms, researchers can effectively identify and advance promising lead compounds for further preclinical development.

References

  • Deciphering resistance mechanisms and novel strategies to overcome drug resistance in ovarian cancer: a comprehensive review. (2024). Oncology Research.
  • New drug combination shows promise for overcoming resistance in ovarian cancer. (2025). University of Colorado Anschutz Medical Campus.
  • Avvaru, S. P., et al. (2021). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b]thiadiazole Scaffolds. Medicinal Chemistry, 17(7), 750-765.
  • Karki, S. S., et al. (2016). Synthesis and pharmacological activity of imidazo[2,1-b]thiadiazole derivatives. Acta Poloniae Pharmaceutica ñ Drug Research, 73(4), 913-929.
  • Gao, Y., et al. (2019). Novel Therapeutics: Response and Resistance of Ovarian Cancer. Frontiers in Oncology, 9, 74.
  • Terzioğlu, N., & Gürsoy, A. (2003). Synthesis and anticancer evaluation of some new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b]thiadiazole-5-carbohydrazide. European Journal of Medicinal Chemistry, 38(7-8), 781-786. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • Merck. (n.d.).
  • Karki, S. S., et al. (2016). SYNTHESIS OF IMIDAZO[2,1-b]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Acta Poloniae Pharmaceutica, 73(4), 913-929. [Link]

  • Alemzadeh, E., et al. (2024). Deciphering resistance mechanisms and novel strategies to overcome drug resistance in ovarian cancer: a comprehensive review. Oncology Research, 32(1), 1-18. [Link]

  • Cascioferro, S., et al. (2020). Imidazo[2,1-b]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. European Journal of Medicinal Chemistry, 189, 112088. [Link]

  • Kamal, A., et al. (2015). Synthesis of imidazo[2,1-b]thiadiazole–chalcones as apoptosis inducing anticancer agents. MedChemComm, 6(1), 161-169. [Link]

  • Giovannetti, E., et al. (2020).
Application

Application Notes and Protocols for Assessing the Antibacterial and Antifungal Activity of 2,5,6-Trisubstituted Imidazo[2,1-b]thiadiazoles

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for evaluating the antimicrobial properties of 2,5,6...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for evaluating the antimicrobial properties of 2,5,6-trisubstituted imidazo[2,1-b]thiadiazoles, a promising class of heterocyclic compounds with demonstrated antibacterial and antifungal potential. These application notes delve into the scientific rationale behind the screening protocols, offering detailed, step-by-step methodologies for determining key antimicrobial metrics such as the Minimum Inhibitory Concentration (MIC) and zones of inhibition. Furthermore, we explore the current understanding of the structure-activity relationships (SAR) and potential mechanisms of action that underpin the efficacy of these compounds. This guide is designed to equip researchers in drug discovery and development with the necessary tools and insights to effectively screen and characterize novel imidazo[2,1-b]thiadiazole derivatives.

Introduction: The Therapeutic Potential of Imidazo[2,1-b]thiadiazoles

The relentless rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. The imidazo[2,1-b]thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The fused heterocyclic system provides a rigid framework amenable to substitution at the 2, 5, and 6 positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The antimicrobial efficacy of this class of compounds is attributed in part to the presence of the sulfur-containing thiadiazole ring, which is thought to facilitate penetration of microbial cell walls.[1] Structure-activity relationship studies have revealed that the nature of the substituents at the 2, 5, and 6 positions significantly influences the antimicrobial spectrum and potency.[2][3] For instance, the presence of aromatic or heterocyclic moieties at these positions can enhance activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3]

Overview of Antimicrobial Activity

Numerous studies have documented the significant in vitro antibacterial and antifungal activity of 2,5,6-trisubstituted imidazo[2,1-b]thiadiazoles. The following table summarizes representative data from the literature, showcasing the potential of this compound class against a range of clinically relevant pathogens.

Compound IDSubstituents (R2, R5, R6)Target OrganismActivity (MIC in µg/mL)Reference
Series 1 Varied Phenyl and Heterocyclic GroupsStaphylococcus aureus0.03 - >50[2]
Bacillus subtilis0.03 - >50[2]
Escherichia coli0.5 - >50[2]
Candida albicans1.56 - >50[2]
Series 2 2-Furyl, Cyclohexyl, PhenylMycobacterium tuberculosis H37Rv>6.25 (with % inhibition)[4]
Escherichia coli-[4]
Bacillus cirrhosis-[4]
Aspergillus niger-[4]
Penicillium wortmanni-[4]
Series 3 Varied Aryl and Heterocyclic GroupsStaphylococcus aureusSlight to moderate activity[5]
Candida albicansSlight to moderate activity[5]
Pseudomonas aeruginosaSlight to moderate activity[5]
Escherichia coliSlight to moderate activity[5]

Mechanism of Action: An Emerging Picture

While the precise molecular mechanisms of action for all 2,5,6-trisubstituted imidazo[2,1-b]thiadiazoles are still under active investigation, several plausible targets have been proposed. One compelling study has demonstrated that a derivative of this class can inhibit the virulence factor α-hemolysin (Hla) in Staphylococcus aureus.[6] This mode of action, which neutralizes a key toxin without directly killing the bacterium, is a promising antivirulence strategy that may exert less selective pressure for the development of resistance.[6] The compound was found to bind to a hydrophobic pocket at the interface of the amino latch and prestem domains of Hla, thereby preventing the conformational changes necessary for pore formation and subsequent host cell damage.[6]

The broad spectrum of activity observed for some derivatives suggests that other mechanisms, potentially involving the disruption of cell wall integrity or interference with essential metabolic pathways, may also be at play. The thiadiazole nucleus itself is a known pharmacophore that can interact with various biological targets.[7] Further research, including target identification and validation studies, is crucial to fully elucidate the molecular basis for the antimicrobial effects of this promising class of compounds.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for assessing the antibacterial and antifungal activity of 2,5,6-trisubstituted imidazo[2,1-b]thiadiazoles. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and have been adapted for the screening of novel synthetic compounds.[8][9][10]

General Workflow for Antimicrobial Susceptibility Testing

The overall process for evaluating the antimicrobial properties of the synthesized compounds can be visualized in the following workflow diagram.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Solubilization (e.g., in DMSO) Disk_Diffusion Agar Disk Diffusion Assay (Qualitative Screening) Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (Quantitative MIC Determination) Compound_Prep->Broth_Microdilution Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland Standard) Inoculum_Prep->Disk_Diffusion Inoculum_Prep->Broth_Microdilution Zone_Measurement Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_Measurement MIC_Determination Determine MIC (µg/mL) Broth_Microdilution->MIC_Determination

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening of a large number of compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial or fungal strains

  • 2,5,6-trisubstituted imidazo[2,1-b]thiadiazole compounds

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Positive control antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO-impregnated disks)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[11]

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum. Remove excess liquid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11]

  • Disk Application:

    • Aseptically apply sterile filter paper disks to the inoculated agar surface.

    • Pipette a defined volume (e.g., 10 µL) of each test compound solution (at a known concentration, typically 1 mg/mL in DMSO) onto a separate disk.

    • Apply positive and negative control disks to the same plate for comparison.

    • Ensure the disks are placed at least 24 mm apart from center to center and at least 15 mm from the edge of the plate.[4]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria. For fungi, incubate at a temperature and duration appropriate for the specific species (e.g., 24-48 hours for Candida albicans).[11]

  • Data Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using calipers or a ruler.[12]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Test bacterial or fungal strains

  • 2,5,6-trisubstituted imidazo[2,1-b]thiadiazole compounds

  • DMSO (sterile)

  • Multichannel pipette

  • Incubator

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Standard antibiotic for quality control (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate to achieve the desired concentration range (e.g., from 128 µg/mL to 0.25 µg/mL).[13][14]

  • Inoculum Preparation: Prepare a standardized microbial suspension as described in the disk diffusion protocol. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[13]

  • Plate Inoculation: Add the standardized inoculum to each well containing the diluted compounds, as well as to the positive control wells. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria. For fungi, incubation conditions may vary.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or using a microplate reader.[14]

Broth_Microdilution_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Compounds in 96-Well Plate Start->Prep_Compounds Inoculate_Plate Inoculate Plate with Microbial Suspension Prep_Compounds->Inoculate_Plate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution Assay.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the experimental results, the following quality control measures are essential:

  • Purity of Compounds: The 2,5,6-trisubstituted imidazo[2,1-b]thiadiazoles should be of high purity, confirmed by analytical techniques such as NMR, mass spectrometry, and elemental analysis.

  • Standardized Inoculum: The use of a 0.5 McFarland standard is critical for ensuring a consistent and reproducible starting concentration of microorganisms.

  • Positive and Negative Controls: The inclusion of known effective antibiotics (positive controls) and the solvent used to dissolve the compounds (negative control) in each assay is mandatory to validate the experimental setup.

  • Reference Strains: Utilize ATCC (American Type Culture Collection) or other certified reference strains for antimicrobial susceptibility testing to ensure consistency and allow for comparison of results across different laboratories.

  • Adherence to CLSI Guidelines: Strictly follow the protocols outlined by the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing to ensure the accuracy and relevance of the data.[8][9][10]

Conclusion

The 2,5,6-trisubstituted imidazo[2,1-b]thiadiazole scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The protocols and insights provided in this document offer a robust framework for the systematic evaluation of their antibacterial and antifungal activities. By combining rigorous experimental design with a growing understanding of their structure-activity relationships and mechanisms of action, researchers can effectively advance the development of this promising class of compounds in the fight against infectious diseases.

References

  • Creative Biolabs. (2025, June 5). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • GrowNextGen. Antibiotic susceptibility assay protocol (Disk diffusion susceptibility test).
  • Er, M., et al. (2018). Design, Synthesis, SAR and Molecular Modeling Studies of Novel Imidazo[2,1-b][11][16][17]Thiadiazole Derivatives as Highly Potent Antimicrobial Agents. PubMed.

  • Helmholtz Centre for Infection Research. (2026, February 26). An Imidazo[2,1-b][11][16][17]thiadiazole Derivative Inhibits the Virulence Factor α-Hemolysin by Blocking the Pullout of Its Stem Domain. PubMed.

  • Bhongade, B. A., et al. (2026, February 17). Biological activities of imidazo[2,1-b][11][16][17]thiadiazole derivatives: A review. ResearchGate.

  • Lata, et al. BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][11][16][17]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.

  • Al-Soud, Y. A., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. PMC.
  • Foroumadi, A., et al. (2018, May 31). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.
  • Gupta, M., et al. (2015). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][11][16][17] thiadiazole derivatives. Der Pharma Chemica.

  • Rashdan, H. R. M., et al. (2022, June 4). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. MDPI.
  • Raj, R., et al. (2006, May 1). Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][11][16][17]thiadiazole derivatives. PubMed.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Clinical and Laboratory Standards Institute. (2013, January 1).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Clinical and Labor
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  • Dubey, S., et al. (2016, January 15). Quantitative Structure Activity Relationship of 2, 5, 6–Trisubstituted imidazo (2, 1-b)-1, 3, 4–Thiadiazole as Anticancer Compunds.
  • Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • MI - Microbiology. Broth Microdilution.
  • de-Souza-Silva, C. M., et al. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC.
  • EUCAST. (2022, April 19). Broth microdilution reference methodology. CGSpace.
  • Shah, P., et al. (2019, March 15). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD.
  • Shah, P., et al. (2019). Studies of novel heterocyclic compounds. Der Pharma Chemica.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-dimethylimidazo[2,1-b]thiadiazole-5-carbohydrazide

Technical Support Center: Synthesis of 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carbohydrazide Welcome to the technical support center for the synthesis of 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carbohy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carbohydrazide

Welcome to the technical support center for the synthesis of 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carbohydrazide. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and purity of this important heterocyclic compound. The following information is curated from established synthetic methodologies and troubleshooting best practices.

I. Synthetic Overview & Core Principles

The synthesis of 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carbohydrazide is typically a two-step process. The foundational principle of this synthesis is the initial construction of the imidazo[2,1-b][1][2][3]thiadiazole core, followed by the functional group transformation of an ester to a carbohydrazide.

The first step involves a Hantzsch-type condensation reaction to form the bicyclic heteroaromatic system. This is followed by the nucleophilic acyl substitution of the corresponding ethyl ester with hydrazine hydrate. Understanding the mechanism and critical parameters of each step is paramount to achieving a high yield of the final product.

Diagram of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Imidazo[2,1-b]thiadiazole Ring Formation cluster_1 Step 2: Carbohydrazide Formation 2-Amino-5-methyl-1,3,4-thiadiazole 2-Amino-5-methyl-1,3,4-thiadiazole Ethyl_ester Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate 2-Amino-5-methyl-1,3,4-thiadiazole->Ethyl_ester Hantzsch-type condensation Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Ethyl_ester Carbohydrazide 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide Ethyl_ester->Carbohydrazide Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic pathway for 2,6-dimethylimidazo[2,1-b]thiadiazole-5-carbohydrazide.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Yield of Ethyl Ester (Step 1) Incomplete cyclization reaction.- Ensure the reaction is heated to reflux and monitor by TLC until the starting materials are consumed. - Use anhydrous solvents to prevent side reactions.
Incorrect stoichiometry of reactants.- A slight excess of the 2-amino-5-methyl-1,3,4-thiadiazole may be beneficial.
Decomposition of reactants or product.- Avoid excessively high temperatures or prolonged reaction times.
Low Yield of Carbohydrazide (Step 2) Incomplete hydrazinolysis.- Use a sufficient excess of hydrazine hydrate (typically 3-5 equivalents). - Ensure the reaction is refluxed for an adequate amount of time (monitor by TLC).
Hydrolysis of the ester starting material.- Ensure the use of anhydrous ethanol.
Presence of Impurities in the Final Product Unreacted starting materials.- Optimize reaction conditions for full conversion. - Purify the final product by recrystallization.
Side products from the cyclization reaction.- Column chromatography of the intermediate ester may be necessary before proceeding to the next step.
Formation of dihydrazide or other hydrazine-related byproducts.- Control the amount of hydrazine hydrate and the reaction temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield?

A1: Both steps are crucial, but a successful and clean cyclization in Step 1 to form the ethyl ester intermediate is fundamental. Impurities generated in this step can be difficult to remove later and may interfere with the subsequent hydrazinolysis.

Q2: How can I effectively monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is an effective method. For Step 1, you can monitor the disappearance of the 2-amino-5-methyl-1,3,4-thiadiazole. For Step 2, monitor the disappearance of the ethyl ester. A suitable mobile phase would typically be a mixture of ethyl acetate and hexane.

Q3: What are the key safety precautions when working with hydrazine hydrate?

A3: Hydrazine hydrate is toxic and a potential carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: Can I use a different solvent for the hydrazinolysis step?

A4: Ethanol is the most commonly reported solvent and is effective for this reaction. While other alcohols could potentially be used, it is recommended to stick with the established protocol unless you are systematically optimizing the reaction conditions.

Q5: My final product is difficult to crystallize. What can I do?

A5: If the product oils out or is slow to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal from a previous batch can also be effective. If these methods fail, column chromatography may be necessary for purification.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carboxylate

This protocol is based on established Hantzsch-type reactions for the synthesis of the imidazo[2,1-b]thiadiazole core.

Materials:

  • 2-Amino-5-methyl-1,3,4-thiadiazole

  • Ethyl 2-chloroacetoacetate

  • Anhydrous ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1 equivalent) in anhydrous ethanol.

  • Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carbohydrazide

This protocol is adapted from the work of Terzioglu & Gürsoy (2003) and general procedures for hydrazinolysis of esters.[4]

Materials:

  • Ethyl 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carboxylate

  • Hydrazine hydrate (99-100%)

  • Anhydrous ethanol

Procedure:

  • Suspend ethyl 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carboxylate (1 equivalent) in anhydrous ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add an excess of hydrazine hydrate (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture in an ice bath. The carbohydrazide product should precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carbohydrazide under vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Check_Step1 Check Step 1: Ester Formation Low_Yield->Check_Step1 Yes Check_Step2 Check Step 2: Hydrazinolysis Low_Yield->Check_Step2 No, Step 1 OK Incomplete_Reaction1 Incomplete Reaction? Check_Step1->Incomplete_Reaction1 Incomplete_Reaction2 Incomplete Reaction? Check_Step2->Incomplete_Reaction2 Increase_Time_Temp1 Increase Reflux Time/Temp Incomplete_Reaction1->Increase_Time_Temp1 Yes Check_Purity1 Check Reagent Purity Incomplete_Reaction1->Check_Purity1 No Success Success Increase_Time_Temp1->Success Check_Purity1->Success Increase_Hydrazine Increase Hydrazine Hydrate eq. Incomplete_Reaction2->Increase_Hydrazine Yes Purification_Issue Impure Product? Incomplete_Reaction2->Purification_Issue No Increase_Time2 Increase Reflux Time Increase_Hydrazine->Increase_Time2 Increase_Time2->Success Recrystallize Recrystallize from Ethanol Purification_Issue->Recrystallize Yes Column_Chromatography Column Chromatography Recrystallize->Column_Chromatography If fails Recrystallize->Success Column_Chromatography->Success

Caption: A decision tree for troubleshooting low yield or impure product.

V. References

  • Terzioglu, N., & Gürsoy, A. (2003). Synthesis and anticancer evaluation of some new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1][2][3]thiadiazole-5-carbohydrazide. European Journal of Medicinal Chemistry, 38(7-8), 781-786. [Link]

  • Kumar, S., et al. (2016). SYNTHESIS OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Acta Poloniae Pharmaceutica, 73(4), 911-929. [Link]

  • Lata, et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509. [Link]

Sources

Optimization

purification strategies for novel imidazo[2,1-b]thiadiazole derivatives

Initiating Information Gathering I'm starting my deep dive by hitting Google hard. My focus is on purification strategies for imidazo[2,1-b]thiadiazole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Information Gathering

I'm starting my deep dive by hitting Google hard. My focus is on purification strategies for imidazo[2,1-b]thiadiazole derivatives. Right now, I'm zeroing in on typical impurities, chromatographic tactics, and recrystallization techniques. I am planning to analyze these in the context of improving the synthetic process.

Defining Purification Strategies

I am now structuring the data I gathered into a Q&A format, tackling common purification hurdles. I will produce step-by-step protocols, explaining the rationales behind each process and citing references. I plan to use tables for quantitative data and Graphviz diagrams for visual clarity. My goal is to create a well-organized, logically flowing resource.

Planning Content Structure

I'm now outlining the structure of the FAQ and troubleshooting guide based on my Google research. I'll address common issues and craft detailed, step-by-step protocols for each, citing my sources. I'm also preparing to create tables for quantitative data and Graphviz diagrams to visualize the purification workflows. This organized approach should enhance usability. I am excited to begin the creation of my support center content.

Designing the Framework

I'm structuring the technical support center for imidazo[2,1-b]thiadiazole derivative purification. The plan involves two key sections: a Frequently Asked Questions area and a detailed "Protocol & Troubleshooting" guide. I'm focusing on clarity and ease of access for researchers.

Outlining the Support Center

I'm now outlining the "Technical Support Center" with two core sections. The first is a FAQ section, designed for general purification inquiries. The second, a troubleshooting guide, will provide targeted solutions for specific issues. I'm prioritizing accessibility and structure in my approach. The FAQs are designed to address broader inquiries.

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Defining the Implementation

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Formulating the Outline

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Troubleshooting

Technical Support Center: Synthesis of 2,5,6-Trisubstituted Imidazo[2,1-b]thiadiazoles

Welcome to the technical support center for the synthesis of 2,5,6-trisubstituted imidazo[2,1-b]thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5,6-trisubstituted imidazo[2,1-b]thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on published literature and extensive experience in heterocyclic chemistry to help you navigate the challenges in this exciting area of research.

The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[4] The synthesis of 2,5,6-trisubstituted derivatives typically involves a multi-step sequence, which can present several challenges. This guide will address these challenges in a question-and-answer format.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of 2,5,6-trisubstituted imidazo[2,1-b]thiadiazoles.

Section 1: Synthesis of the Core Imidazo[2,1-b]thiadiazole Scaffold

The initial and crucial step in the synthesis is the construction of the 2,6-disubstituted imidazo[2,1-b]thiadiazole core. This is typically achieved through the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with a substituted α-haloketone, a variant of the Hantzsch thiazole synthesis.[5]

Question 1: I am getting a low yield or no desired product in the synthesis of my 2,6-disubstituted imidazo[2,1-b]thiadiazole. What are the common causes and how can I improve the yield?

Answer:

Low yields in this cyclization reaction are a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

  • Purity of Starting Materials:

    • 2-Amino-5-substituted-1,3,4-thiadiazole: The synthesis of this starting material from thiosemicarbazide and a carboxylic acid can sometimes be challenging.[6] Ensure your starting thiadiazole is pure and free from any unreacted starting materials or byproducts.

    • α-Haloketone: α-Haloketones can be unstable and may decompose upon storage. It is advisable to use freshly prepared or purified α-haloketones.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While ethanol is commonly used, other solvents like isopropanol or acetonitrile can sometimes give better results. The key is to have a solvent that allows for good solubility of the starting materials at the reaction temperature.

    • Temperature and Reaction Time: This reaction often requires heating.[5] If you are running the reaction at a lower temperature, consider increasing it. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to decomposition.

    • Acid Scavenger: The reaction generates HBr or HCl, which can protonate the starting materials and products, potentially leading to side reactions or inhibiting the reaction. While the reaction is often performed without a base, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or sodium bicarbonate can sometimes improve the yield.

  • Side Reactions:

    • Under acidic conditions, which can develop as the reaction proceeds, there is a possibility of forming isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[7][8] If you suspect this is happening, consider adding a base as mentioned above.

Question 2: I have synthesized my 2,6-disubstituted imidazo[2,1-b]thiadiazole, but I am concerned about the regioselectivity. How can I be sure I have the correct isomer?

Answer:

This is an excellent and critical question. The reaction between a 2-amino-1,3,4-thiadiazole and an unsymmetrical α-haloketone can potentially lead to two different constitutional isomers. The regioselectivity is influenced by both steric and electronic factors.[1]

  • Confirmation of Structure: The most reliable way to confirm the structure of your product is through 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

    • HMBC: Look for long-range correlations between the proton at the 5-position of the imidazole ring and the carbons of the substituent at the 6-position.

    • NOESY: NOE correlations can be observed between the proton at the 5-position and the protons of the substituent at the 6-position.

  • Controlling Regioselectivity:

    • Steric Hindrance: Introducing a bulky substituent on either the α-haloketone or the thiadiazole can help direct the cyclization to a single isomer.

    • Electronic Effects: The electronic nature of the substituents can also influence the regioselectivity. Electron-withdrawing groups on the α-haloketone can favor one reaction pathway over another.

Section 2: Introduction of Substituents at the C5 Position

The C5 position of the imidazo[2,1-b]thiadiazole ring is electron-rich and amenable to electrophilic substitution.[9] Common reactions to introduce substituents at this position include the Vilsmeier-Haack formylation and the Mannich reaction.

Question 3: My Vilsmeier-Haack reaction to introduce a formyl group at the C5 position is not working, or the yield is very low. How can I troubleshoot this?

Answer:

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it can be sensitive to reaction conditions.[10][11] Here are some key areas to focus on:

  • Activity of the Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It is highly moisture-sensitive.[12]

    • Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-purity POCl₃.

    • Temperature Control: The preparation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C) with slow addition of POCl₃ to DMF.

  • Reactivity of the Substrate:

    • Electron-Donating/Withdrawing Groups: The electronic nature of the substituents at the 2- and 6-positions can influence the reactivity of the C5 position. Strong electron-withdrawing groups can deactivate the ring towards electrophilic substitution. In such cases, you may need to use a larger excess of the Vilsmeier reagent or a higher reaction temperature.[13]

  • Work-up Procedure:

    • The work-up for a Vilsmeier-Haack reaction is critical and involves quenching the reaction mixture with ice, followed by neutralization. This process is highly exothermic and must be done slowly and carefully to avoid decomposition of the product.[12]

Troubleshooting Flowchart for Vilsmeier-Haack Reaction

Vilsmeier_Troubleshooting start Low/No Yield in Vilsmeier-Haack Reaction reagent_check Is the Vilsmeier Reagent Active? start->reagent_check conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes reagent_solution Troubleshoot Reagent Preparation: - Use anhydrous solvents/reagents - Maintain low temperature (0-5°C) - Prepare fresh reagent reagent_check->reagent_solution No workup_check Is the Work-up Procedure Correct? conditions_check->workup_check Yes conditions_solution Optimize Reaction Conditions: - Increase reaction temperature - Increase reaction time - Use excess Vilsmeier reagent - Monitor by TLC conditions_check->conditions_solution No product_isolation Successful Product Isolation workup_check->product_isolation Yes workup_solution Refine Work-up Procedure: - Quench slowly on crushed ice - Careful neutralization with base - Optimize extraction solvent workup_check->workup_solution No reagent_solution->reagent_check conditions_solution->conditions_check workup_solution->workup_check

Sources

Optimization

side reactions in the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in the preparation of 2-amino-5-methyl-1,3,4-thiadiazole (AMT) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in the preparation of 2-amino-5-methyl-1,3,4-thiadiazole (AMT) . Due to the multi-nucleophilic nature of the thiosemicarbazide precursor and the highly reactive 1-acetylthiosemicarbazide intermediate, this synthesis is notorious for pathway divergences leading to complex side reactions[1].

This guide provides field-proven troubleshooting, causal explanations of side-product formation, and a self-validating protocol engineered to establish absolute chemoselectivity.

Part 1: Reaction Causality & Pathway Divergence

The synthesis of 2-amino-5-methyl-1,3,4-thiadiazole via the acylation of thiosemicarbazide with acetic acid (or acetyl chloride) operates through a critical intermediate: 1-acetylthiosemicarbazide [2].

Because this intermediate contains oxygen, nitrogen, and sulfur atoms—all of which act as competitive nucleophiles—the reaction is governed entirely by the electronic and thermal conditions of the dehydration phase[3]. Depending on the medium, the intermediate can undergo S-cyclization (target), N-cyclization (triazoles), or O-cyclization (oxadiazoles)[4].

Pathway TSC Thiosemicarbazide + Acetylating Agent Int 1-Acetylthiosemicarbazide (Critical Intermediate) TSC->Int T < 50°C, Acylation Tars Polymeric Tars (Decomposition) TSC->Tars T > 100°C in Acid (Thermal Degradation) Target 2-Amino-5-methyl- 1,3,4-thiadiazole (Target Product) Int->Target Acidic Dehydrating Agent (H2SO4, POCl3) [S-Cyclization] Triazole 5-Methyl-4H-1,2,4- triazole-3-thiol (Side Product) Int->Triazole Base Neutralization (High Temp, NaOH/NH3) [N-Cyclization] Oxadiazole 2-Amino-5-methyl- 1,3,4-oxadiazole (Side Product) Int->Oxadiazole Oxidative/Desulfurizing Agents (I2, EDC) [O-Cyclization] Acetamido 2-Acetamido-5-methyl- 1,3,4-thiadiazole (Side Product) Target->Acetamido Excess Acylating Agent + Heat

Mechanistic divergence of 1-acetylthiosemicarbazide cyclization and side product formation.

Part 2: Troubleshooting FAQs

Q1: My final product shows an unexpected strong C=O stretch at ~1660 cm⁻¹ in the IR spectrum. What went wrong? A: You are observing over-acetylation , resulting in the formation of 2-acetamido-5-methyl-1,3,4-thiadiazole. Causality: The exocyclic primary amine (-NH2) on the successfully formed 1,3,4-thiadiazole ring is highly nucleophilic. In the presence of excess acetylating agents (such as acetyl chloride or acetic anhydride) coupled with extended heating, this amine undergoes an SN2-type nucleophilic acyl substitution[5]. Correction: Strictly maintain a 1:1.05 stoichiometric ratio of thiosemicarbazide to your acylating agent. If you must use acetic anhydride as a solvent, immediately quench the reaction over ice once cyclization is analytically verified.

Q2: NMR analysis reveals the presence of 5-methyl-4H-1,2,4-triazole-3-thiol instead of my target. How is this forming? A: This is a classic pathway divergence caused by premature or improper alkaline neutralization[6]. Causality: Under strong acidic conditions (H2SO4 or POCl3), the carbonyl oxygen of the intermediate is protonated, turning it into an excellent leaving group and promoting attack by the sulfur atom (S-cyclization)[3]. However, if the medium becomes alkaline before the intermediate is fully consumed (e.g., during a poorly temperature-controlled ammonia quench), the nitrogen atom is deprotonated, making it far more nucleophilic than sulfur. This triggers an irreversible N-cyclization into the 1,2,4-triazole-3-thiol ring[1]. Correction: Ensure complete consumption of the 1-acetylthiosemicarbazide intermediate via TLC before attempting base neutralization. Maintain internal temperature < 20 °C during the ammonia quench.

Q3: Can I use oxidative coupling agents to speed up the cyclization? A: No, strictly avoid oxidants unless your target is an oxadiazole. Causality: Desulfurization or oxidative agents (such as I2, EDC, or p-TsCl) will oxidize the sulfur atom or transform it into a highly labile leaving group. This blocks the sulfur from acting as a nucleophile, forcing the enolic oxygen to attack the carbon center instead. This ultimately yields 2-amino-5-methyl-1,3,4-oxadiazole alongside the expulsion of H2S or elemental sulfur[4].

Q4: I am observing excessive tarring and poly-condensation products. What is the cause? A: This points to outright thiosemicarbazide decomposition. Causality: Free thiosemicarbazide is thermally unstable in concentrated mineral acids at prolonged high temperatures (>100°C). Rather than acylating, it breaks down into hydrazine derivatives, carbon disulfide, and cross-linked polymeric tars[2]. Correction: Use a stepwise thermal protocol (detailed below). Ensure acylation occurs fully at lower temperatures (30-50°C) before applying the intense thermal stress necessary for dehydration.

Part 3: Quantitative Reaction Metrics

The following table summarizes how shifting parameters dictates the major heterocycle produced during cyclization.

Reaction EnvironmentReagent Ratio (TSC : Acid)Thermal ProfileReaction Pathway DominanceDominant Heterocycle Product
Acidic Dehydration (H₂SO₄) 1.0 : 1.0570°C – 85°CS-Cyclization2-Amino-5-methyl-1,3,4-thiadiazole
Alkaline (NaOH / NH₃) 1.0 : 1.05> 80°CN-Cyclization5-Methyl-4H-1,2,4-triazole-3-thiol
Oxidative (I₂ / EDC) 1.0 : 1.0525°C – 60°CO-Cyclization (Desulfurization)2-Amino-5-methyl-1,3,4-oxadiazole
Excess Acylation 1.0 : > 2.5> 100°CN-Acetylation2-Acetamido-5-methyl-1,3,4-thiadiazole

Part 4: Self-Validating Experimental Protocol

This protocol operates as a self-validating system; it incorporates specific analytical checkpoints that logically prevent progression if the previous step has failed or diverted[7].

Reagents Required:

  • Thiosemicarbazide (0.1 mol, 9.11 g)

  • Glacial Acetic Acid (0.105 mol, ~6.3 g)

  • Concentrated H₂SO₄ (Dehydrating agent)

Step 1: Controlled Acylation

  • Suspend 0.1 mol of thiosemicarbazide in 30 mL of glacial acetic acid under an inert atmosphere.

  • Heat gently to 40°C – 50°C for 60 minutes.

  • Validation Checkpoint: The opaque suspension must transition into a clear, homogeneous solution. This phase shift validates the conversion of insoluble thiosemicarbazide into the soluble 1-acetylthiosemicarbazide intermediate. Do not proceed if solids persist.

Step 2: Thermal Dehydration & Cyclization

  • Cool the reaction vessel to 10°C using an ice bath.

  • Slowly add 10 mL of concentrated H₂SO₄ dropwise.

    • Causality: The intense exothermic protonation must be suppressed to prevent the 1-acetylthiosemicarbazide from thermally degrading into tars.

  • Gradually ramp the temperature up to 80°C – 85°C and hold for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Ethyl Acetate : Hexane, 3:1). Progression to Step 3 with unreacted intermediate present will definitively yield the 1,2,4-triazole side product upon base addition. Ensure the intermediate spot is entirely consumed.

Step 3: Divergence-Proof Quenching

  • Pour the completed reaction mixture over 100 g of crushed ice.

  • Slowly add cold aqueous ammonia (28%) dropwise until the pH reaches 7.5 – 8.0.

    • Causality: You must keep the internal temperature strictly below 20°C during base addition. If the mixture heats up during this alkaline phase, any trace unreacted intermediate will instantaneously undergo base-catalyzed N-cyclization.

  • Filter the resulting white precipitate, wash with ice-cold water to remove sulfate salts, and recrystallize from ethanol to yield chemically pure 2-amino-5-methyl-1,3,4-thiadiazole.

References[7] Synthesis, characterization, equilibrium studies, DNA binding and anti microbial activity of 2-Propionyl-amino-5. IOSR Journal of Applied Chemistry. URL: https://www.iosrjournals.org/iosr-jac/papers/vol5-issue1/B0510622.pdf[2] Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles (US3887572A). Google Patents. URL: https://patents.google.com/patent/US3887572A/en[3] Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Quimica Nova / SBQ. URL: https://doi.org/10.1590/S0100-40422011000100018[4] Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/1,3,4-thiadiazoles.shtm[1] Heterocyclization of Acylthiosemicarbazides. Journal of Heterocyclic Chemistry. URL: https://doi.org/10.1002/jhet.702[6] Pharmacognosy and Chemistry: Triazoles. SAAP Journals. URL: 5]">https://saapjournals.org[5] Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole (CN103936691A). Google Patents. URL: https://patents.google.com/patent/CN103936691A/en

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2,6-Dimethylimidazo[2,1-b]thiazole

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2,6-dimethylimidazo[2,1-b]thiazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2,6-dimethylimidazo[2,1-b]thiazole. The imidazo[2,1-b]thiazole scaffold is a privileged core in medicinal chemistry, heavily utilized in the development of modern antitubercular agents, oncology therapeutics, and anti-inflammatory drugs[1].

Scaling this synthesis from bench to kilo-lab introduces significant chemical engineering and safety challenges. As a Senior Application Scientist, I have structured this guide not merely as a set of instructions, but as a system of mechanistic rationales and field-proven solutions to ensure your campaign's success.

Mechanistic Causality & Reaction Workflow

The foundational method for constructing this fused heterocycle is a Tschitschibabin-type cyclocondensation between 2-amino-5-methylthiazole and an α-halocarbonyl compound—in this case, chloroacetone[2].

Understanding the regiochemistry is critical. Why does the ring (endocyclic) nitrogen react before the exocyclic amine? The lone pair on the exocyclic primary amine delocalizes into the thiazole ring, vastly increasing the nucleophilicity of the endocyclic nitrogen.

  • Kinetic Alkylation: The endocyclic nitrogen attacks the α-carbon of chloroacetone, forming a thiazolium salt.

  • Cyclization: The exocyclic amine subsequently attacks the ketone carbonyl, forming a hydroxyimidazoline intermediate.

  • Thermodynamic Dehydration: Driven by heat (and sometimes acid catalysis), the intermediate sheds a water molecule to achieve the highly stable, aromatic imidazo[2,1-b]thiazole core[2].

G N1 2-Amino-5-methylthiazole N3 Alkylation (Thiazolium Salt) N1->N3 Nucleophilic Attack N2 Chloroacetone (Dropwise, 0-5°C) N2->N3 Electrophile N4 Cyclization (Hydroxyimidazoline) N3->N4 Intramolecular Closure N5 Dehydration (-H2O, Reflux) N4->N5 Acid/Heat N6 2,6-Dimethylimidazo [2,1-b]thiazole N5->N6 Aromatization

Reaction workflow and mechanistic pathway for imidazo[2,1-b]thiazole scale-up.

Standardized Scale-Up Protocol (Kilo-Lab)

This protocol utilizes a self-validating framework where each step acts as a quality gate to prevent downstream failures.

Step 1: Reactor Preparation & Substrate Solvation Charge a glass-lined reactor with 2-amino-5-methylthiazole (1.0 equiv) and absolute ethanol (5 volumes). Establish a nitrogen sweep. Causality: Ethanol ensures high solubility for the starting material while supporting the necessary reflux temperatures for the final step.

Step 2: Cryogenic Haloketone Addition (Kinetic Control) Chill the reactor jacket to achieve an internal temperature of 0–5 °C. Using a metering pump, add chloroacetone (1.1 equiv) dropwise over 2 to 3 hours. Causality: Chloroacetone is prone to rapid, exothermic self-condensation. Keeping the temperature below 10 °C prevents thermal runaway and restricts the formation of polymeric tar[2].

Step 3: Cyclocondensation & Dehydration (Thermodynamic Sink) Once the addition is complete, remove the cooling system and allow the reactor to reach ambient temperature over 1 hour, then heat to a gentle reflux (~78 °C) for 12–16 hours. Causality: The initial alkylation occurs rapidly, but the dehydration of the hydroxyimidazoline intermediate requires sustained thermal energy to overcome the activation barrier to aromatization.

Step 4: Controlled Basification & Workup Cool the reactor to 20 °C and concentrate the mixture under reduced pressure to remove ethanol. Partition the remaining residue between ethyl acetate (10 volumes) and cold water (5 volumes). Slowly charge saturated aqueous NaHCO₃ until the aqueous phase stabilizes at pH 8.0–9.0. Causality: The product is formed as a hydrochloride salt. Basification ensures the free base partitions entirely into the organic phase without hydrolyzing the newly formed heterocycle[1].

Step 5: Isolation Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate. Recrystallize the crude powder from hot toluene/hexanes to afford high-purity 2,6-dimethylimidazo[2,1-b]thiazole.

Quantitative Process Parameters

ParameterOptimal RangeMechanistic Rationale
2-Amino-5-methylthiazole 1.00 equivLimiting reagent; serves as the baseline for yield calculations.
Chloroacetone 1.05 – 1.10 equivA slight excess ensures complete conversion. Excessive amounts trigger polyalkylation and intractable tar formation.
Addition Temperature 0 – 5 °CSuppresses runaway exothermic kinetics and the self-condensation of the reactive α-haloketone.
Reflux Temperature 78 – 85 °CProvides the requisite thermal drive to push the hydroxyimidazoline dehydration to absolute completion.
Aqueous Workup pH 8.0 – 9.0 (NaHCO₃)Neutralizes the highly water-soluble hydrochloride salt into the free base. Stronger bases (NaOH) risk core degradation.

Troubleshooting Guide

Issue: The reaction mixture turned black and viscous immediately upon the addition of chloroacetone. What happened? Cause: This is indicative of a thermal runaway. Chloroacetone is an extremely reactive α-haloketone that easily undergoes rapid, exothermic self-condensation under poor heat dissipation[2]. Solution: Immediately halt addition and maximize jacket cooling. In future runs, rigorously adhere to the 0–5 °C window. Ensure the addition is strictly dropwise via a calibrated dosing pump.

Issue: LC-MS monitoring shows a persistent mass peak at [M+18] rather than the target product mass. Cause: An [M+18] peak proves the reaction has stalled at the un-dehydrated hydroxyimidazoline intermediate[2]. While ring closure is fast, expelling the hydroxyl group as water requires high enthalpy. Solution: Extend your reflux time. If you are operating in a lower-boiling solvent, perform a solvent swap to toluene (b.p. 110 °C) and install a Dean-Stark apparatus. Physically removing water from the system leverages Le Chatelier's principle to forcefully drive the aromatization.

Issue: My isolated yield post-extraction is below 30%, but the aqueous layer is heavily UV-active. Cause: Imidazo[2,1-b]thiazoles are basic fused heterocycles. Following cyclocondensation, the product exists entirely as a highly water-soluble hydrochloride salt[1]. Solution: Your extraction pH is too low. You must accurately adjust the aqueous phase to pH 8.0–9.0 using NaHCO₃ before attempting organic extraction.

Frequently Asked Questions (FAQs)

Q: Can I replace chloroacetone with bromoacetone to accelerate the reaction kinetics? A: While bromoacetone is a superior electrophile, it is drastically more toxic, a severe lachrymator, and chemically less stable than chloroacetone. On a pilot-plant scale, the safety hazards and environmental costs of handling bromoacetone heavily outweigh the kinetic benefits. Chloroacetone offers the optimal balance of scalable reactivity and safety.

Q: What are the primary safety considerations for handling these raw materials at a kilogram scale? A: 2-Amino-5-methylthiazole is an acute oral toxin, organ hazard, and combustible solid[3][4]. More critically, chloroacetone poses extreme inhalation risks and severe eye/skin damage. All transfers must be conducted via closed-line systems under negative pressure, and personnel must utilize supplied-air respirators (SAR) or heavy-duty chemical suits during charging operations.

Q: How do we accurately monitor the reaction end-point using Process Analytical Technology (PAT)? A: Avoid relying on Thin-Layer Chromatography (TLC), as the highly polar thiazolium salt intermediates streak heavily on normal-phase silica. Utilize UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) mapping to an internal standard. The reaction is deemed complete when the intermediate thiazolium mass and the [M+18] hydroxyimidazoline mass fall below 0.5% Area Under Curve (AUC).

References

  • Title: Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds Source: PLOS One URL: [Link]

  • Title: 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 Source: PubChem URL: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Cytotoxic Profiles of Novel 2,6-Disubstituted Imidazo[2,1-b]thiadiazoles and Established Anticancer Agents

In the relentless pursuit of more effective and selective cancer therapies, the exploration of novel chemical scaffolds is paramount. Among these, the imidazo[2,1-b][1][2][3]thiadiazole fused heterocyclic system has emer...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of more effective and selective cancer therapies, the exploration of novel chemical scaffolds is paramount. Among these, the imidazo[2,1-b][1][2][3]thiadiazole fused heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[4] This guide provides a comprehensive comparison of the in vitro cytotoxicity of novel 2,6-disubstituted imidazo[2,1-b]thiadiazole derivatives against that of well-established chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel. Our analysis is grounded in published experimental data, offering researchers and drug development professionals a critical perspective on the potential of this promising class of compounds.

The Promise of Imidazo[2,1-b]thiadiazoles in Oncology

The imidazo[2,1-b][1][2][3]thiadiazole core has been the subject of extensive synthetic exploration, with substitutions at the C-2 and C-6 positions proving particularly fruitful for enhancing anticancer activity.[4][5] These compounds have demonstrated significant cytotoxic effects against a variety of human tumor cell lines, including those derived from solid tumors such as non-small cell lung, colon, breast, and renal cancers, as well as leukemias.[5] The versatility of this scaffold allows for structural modifications that can fine-tune its biological activity, a key attribute in the design of targeted cancer therapies.

Comparative Cytotoxicity: A Data-Driven Overview

The efficacy of an anticancer agent is fundamentally assessed by its ability to inhibit the growth of cancer cells, a measure often quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). A lower value indicates greater potency.[6][7] The following tables summarize the cytotoxic profiles of selected 2,6-disubstituted imidazo[2,1-b]thiadiazoles alongside standard anticancer drugs.

It is crucial to note that IC50 values can exhibit significant variability between laboratories and even between different experiments within the same lab.[3][6][8] This heterogeneity can arise from differences in experimental conditions such as cell passage number, culture medium composition, drug exposure time, and the specific cytotoxicity assay employed.[3][9] Therefore, the data presented should be interpreted as a comparative snapshot rather than absolute, universally applicable values.

Table 1: Cytotoxicity (GI50/IC50 in µM) Against Lung Cancer Cell Lines
Compound/DrugCell LineCancer TypeGI50 / IC50 (µM)Reference
Compound 4c HOP-92Non-Small Cell Lung0.114[10]
Cisplatin NCI-H460Non-Small Cell Lung0.33[11]
Paclitaxel NSCLC Lines (Median)Non-Small Cell Lung9.4 (24h exposure)[12]
Doxorubicin A549Lung Carcinoma> 20[9]

Compound 4c: 3-(2-(4-methoxyphenyl)imidazo[2,1-b][1][2][3]thiadiazol-6-yl)aniline

Table 2: Cytotoxicity (GI50/IC50 in µM) Against Various Cancer Cell Lines
Compound/DrugCell LineCancer TypeGI50 / IC50 (µM)Reference
Compound 4c CAKI-1Renal Cancer0.743[10]
Imidazo-chalcone 11a DU-145Prostate Cancer0.65[13]
Imidazo-chalcone 11b HeLaCervical Cancer1.12[13]
Doxorubicin MCF-7Breast Cancer2.5 - 4.0[9][14]
Doxorubicin HeLaCervical Cancer2.92[9]
Cisplatin Ovarian Lines (Range)Ovarian Cancer0.3 - 1.37 (as µg/ml)[15]
Paclitaxel Ovarian Lines (Range)Ovarian Cancer0.0004 - 0.0034[15]
Paclitaxel Breast Lines (Range)Breast Cancer0.0025 - 0.0075[2][16]

Note: Cisplatin µg/ml values are approximately 3.33 µM for a value of 1 µg/ml.

Analysis & Interpretation:

The data clearly indicates that certain 2,6-disubstituted imidazo[2,1-b]thiadiazole derivatives exhibit remarkable potency, with GI50 values in the sub-micromolar range.[10] For instance, Compound 4c demonstrates superior activity against the HOP-92 lung cancer cell line compared to the IC50 values reported for established drugs like Cisplatin and Doxorubicin in other lung cancer lines.[9][10][11] Similarly, the imidazo-chalcone derivatives show potent cytotoxicity against prostate and cervical cancer cells.[13]

Notably, Paclitaxel consistently demonstrates the highest potency among the reference drugs, with IC50 values typically in the nanomolar range.[2][15] However, the novel imidazo[2,1-b]thiadiazoles show competitive or superior activity when compared to Doxorubicin and Cisplatin in specific cell lines, highlighting their potential as valuable leads in anticancer drug discovery.

Mechanistic Insights: A Divergence in Cellular Targets

The cytotoxic effects of these compounds are rooted in their distinct mechanisms of action. Understanding these pathways is crucial for predicting therapeutic efficacy and potential side effects.

  • 2,6-Disubstituted Imidazo[2,1-b]thiadiazoles: While the exact mechanisms for many derivatives are still under investigation, studies on related imidazo[2,1-b][1][2][3]thiadiazole-chalcones reveal an ability to induce apoptosis . This programmed cell death is achieved by arresting the cell cycle in the G0/G1 phase and activating key executioner proteins like caspase-3 and caspase-8.[13] Furthermore, these compounds have been shown to modulate cell cycle regulatory proteins, increasing the expression of kinase inhibitors (Cip1/p21, Kip1/p27) and decreasing cyclin D1.[13]

  • Doxorubicin: This anthracycline antibiotic primarily functions by intercalating into DNA, which disrupts DNA replication and transcription.[6] It is also a potent inhibitor of topoisomerase II, an enzyme critical for resolving DNA topology during replication.[6][14]

  • Cisplatin: As a platinum-based drug, cisplatin forms cross-links with DNA, leading to DNA damage. This damage, if not repaired, triggers apoptosis and inhibits cell division.

  • Paclitaxel: Belonging to the taxane family, paclitaxel's primary mechanism involves binding to β-tubulin subunits within microtubules.[7] This action stabilizes the microtubules, preventing their depolymerization, which is essential for mitotic spindle dynamics. The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

cluster_Imidazo Imidazo[2,1-b]thiadiazole Action cluster_Standard Standard Drug Actions ITD Imidazo[2,1-b] thiadiazole CDKI Increase Cip1/p21 & Kip1/p27 ITD->CDKI Modulates CyclinD1 Decrease Cyclin D1 ITD->CyclinD1 Modulates Caspase Activate Caspase-3 & -8 ITD->Caspase G1_Arrest G0/G1 Phase Cell Cycle Arrest CDKI->G1_Arrest CyclinD1->G1_Arrest Apoptosis_ITD Apoptosis G1_Arrest->Apoptosis_ITD Caspase->Apoptosis_ITD Dox Doxorubicin DNA_Damage DNA Intercalation & Cross-linking Dox->DNA_Damage TopoII Topoisomerase II Inhibition Dox->TopoII Cis Cisplatin Cis->DNA_Damage Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule Apoptosis_Std Apoptosis DNA_Damage->Apoptosis_Std TopoII->Apoptosis_Std M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->M_Arrest M_Arrest->Apoptosis_Std

Caption: Contrasting mechanisms of action leading to apoptosis.

Standard Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To ensure the reproducibility and reliability of cytotoxicity data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][17]

Principle:

Viable cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:
  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2,6-disubstituted imidazo[2,1-b]thiadiazoles) and reference drugs in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the various drug concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.

  • Incubation: Incubate the plates for a specified exposure time, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's characteristics.[2][6]

  • MTT Addition: Following the treatment period, carefully remove the drug-containing medium. Add 20-50 µL of MTT solution (typically 5 mg/mL in PBS, diluted to 0.5 mg/mL in serum-free medium) to each well.[7]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the crystals.[7] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 540 or 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve. The IC50 value is then determined from this curve as the concentration that causes 50% inhibition of cell viability.[6]

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent & Incubate (2-4h) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570nm) E->F G 7. Calculate IC50 Value F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis reveals that 2,6-disubstituted imidazo[2,1-b]thiadiazoles represent a highly promising scaffold for the development of novel anticancer agents. Specific derivatives have demonstrated cytotoxic potency in the sub-micromolar range, rivaling or exceeding that of standard chemotherapeutics like cisplatin and doxorubicin in certain cancer cell lines. Their distinct mechanism of action, centered on apoptosis induction and cell cycle modulation, offers potential for overcoming resistance mechanisms associated with DNA-damaging agents.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. Investigating the efficacy of these compounds in more complex in vitro models, such as 3D tumor spheroids, and subsequent in vivo studies will be critical next steps.[18] The continued exploration of the imidazo[2,1-b]thiadiazole scaffold holds significant promise for delivering the next generation of targeted and effective cancer therapies.

References

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. [Link]

  • Gómez-García, C., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12285. [Link]

  • Pala, R., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • Hasan, M. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274026. [Link]

  • Al-Sanea, M. M., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. PLOS ONE. [Link]

  • Fujishita, T., et al. (1997). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Cancer Chemotherapy and Pharmacology, 40(4), 307-312. [Link]

  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed. [Link]

  • Lata, S., et al. (2015). Biological Activities of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives: A Review. Heterocyclic Letters, 5(3), 489-509. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Noolvi, M. N., Patel, H. M., Kamboj, S., & Kaur, A. (2012). 2,6-Disubstituted imidazo[2,1-b][1][2][3]thiadiazoles: search for anticancer agents. European Journal of Medicinal Chemistry, 56, 56-69. [Link]

  • Pereira, F. V., et al. (2020). Resistance mechanism to cisplatin in NCI-H460 non-small cell lung cancer cell line: investigating apoptosis, autophagy, and cytogenetic damage. Journal of Cancer Metastasis and Treatment, 6, 32. [Link]

  • Wang, D., et al. (2017). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 8(5), 8573–8587. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Noolvi, M. N., et al. (2012). ChemInform Abstract: 2,6-Disubstituted Imidazo[2,1-b][1][2][3]thiadiazoles: Search for Anticancer Agents. ResearchGate. [Link]

  • Rantanen, V., et al. (1994). Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. British Journal of Cancer, 69(3), 482–486. [Link]

  • Rahman, H. S., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]

  • Grenman, S. E., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Gynecologic Oncology, 59(2), 239-243. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • Kumar, G. D. K., et al. (2015). Synthesis of imidazo[2,1-b][1][2][3]thiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Advances, 5(29), 22485-22495. [Link]

  • Forouzandeh Moghadam, M., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 1-7. [Link]

  • VU Research Portal. (n.d.). Imidazo[2,1-b][1][2][3]thiadiazoles with antiproliferative activity against primary and gemcitabine. VU Research Portal. [Link]

  • Avvaru, S. P., et al. (2021). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][2][3]thiadiazole Scaffolds. Medicinal Chemistry, 17(7), 750-765. [Link]

  • Bentham Science Publishers. (2025). Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Bentham Science Publishers. [Link]

  • Sethi, N. S., et al. (2020). Synthesis of New 2, 5, 6-Substituted Imidazo[2,1-b][1][2][3]thiadiazole Derivatives as Potential Anticancer Agents. International Journal of Pharmaceutical Sciences and Research, 11(11), 5518-29. [Link]

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Comparative

In Vivo Validation of 2,6-Diaryl-Imidazo[2,1-b]thiadiazoles: A Benchmark Guide for Anti-Inflammatory Efficacy

As drug development professionals, we constantly navigate the narrow therapeutic window of non-steroidal anti-inflammatory drugs (NSAIDs). The central challenge remains balancing cyclooxygenase-2 (COX-2) suppression—to e...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly navigate the narrow therapeutic window of non-steroidal anti-inflammatory drugs (NSAIDs). The central challenge remains balancing cyclooxygenase-2 (COX-2) suppression—to eliminate inflammation and pain—against the dangerous cardiovascular risks of absolute COX-2 specificity and the severe gastrointestinal toxicity caused by COX-1 blockade[1].

Recent pharmacological advancements have identified the fused imidazo[2,1-b][1,3,4]thiadiazole scaffold as a highly promising solution[2]. Specifically, 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole derivatives (notably "Compound 5c") have demonstrated remarkable in vivo anti-inflammatory efficacy without the ulcerogenic drawbacks of classical non-selective NSAIDs like diclofenac[3].

This technical guide critically analyzes the mechanisms, validates the in vivo methodologies, and provides a comparative benchmark for evaluating this novel heterocyclic scaffold against established standards.

Mechanistic Grounding: The Selective Cyclooxygenase Paradigm

The biochemical superiority of the 2,6-diaryl-imidazo[2,1-b]thiadiazole scaffold lies in its spatial geometry. The dual-pharmacophore system (combining an imidazole and a thiadiazole ring) acts as an efficient hydrogen binding domain and a two-electron donor system[4].

In vivo, inflammation is driven by the conversion of arachidonic acid to prostaglandins via two primary isoenzymes: constitutive COX-1 (gastric protection) and inducible COX-2 (inflammatory signaling)[3]. Compound 5c exploits the larger hydrophobic side pocket present in the COX-2 active site (often gated by Val523 and Arg513)[5][6]. The steric bulk of the 2,6-diaryl substitution perfectly anchors into the COX-2 channel, resulting in preferential, but not absolutely specific, inhibition[1]. This precise structural alignment achieves a higher inhibition of COX-2 compared to standard non-selective agents, while preserving enough COX-1 activity to maintain mucosal integrity[3].

Mechanism cluster_cox Cyclooxygenase Isoenzymes AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 Basal COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli Gastric PGE2 / PGI2 (Gastric Mucosa Protection) COX1->Gastric Inflam PGE2 (Pain, Swelling, Edema) COX2->Inflam Imidazo 2,6-Diaryl-Imidazo[2,1-b]thiadiazole (Compound 5c) Imidazo->COX1 Weak/No Inhibition Imidazo->COX2 Preferential Inhibition Diclofenac Diclofenac (Standard NSAID) Diclofenac->COX1 Strong Inhibition Diclofenac->COX2

COX Pathway Modulation: Compound 5c preferentially targets COX-2, preserving COX-1 gastric protection.

Quantitative Performance Benchmarking

To properly evaluate anti-inflammatory activity, candidates are benchmarked in vivo against diclofenac (a highly potent, non-selective standard)[3]. The data highlights Compound 5c as a superior therapeutic agent, achieving massive reductions in localized tissue edema while totally eliminating macroscopically visible gastric ulceration[1][3].

Comparative in vivo Efficacy Profile
Pharmacological Metric2,6-Diaryl-Imidazo[2,1-b]thiadiazole (5c)Diclofenac (Standard)System Implications
In Vivo Model Carrageenan-induced rat paw edemaCarrageenan-induced rat paw edemaStandardized acute phase assessment[7].
Anti-Inflammatory Activity Superior (Maximal edema suppression at peak)High (Standard baseline)5c exhibits highly efficient target engagement at COX-2 binding sites[3].
Antinociceptive Efficacy Comparable to standardHighCorrelates well with peripheral prostaglandin blockade[3].
Ulcerogenic Index (UI) 0.0 (No activity) High (Severe lesions) Indicates absolute preservation of the gastric mucosal barrier[3].
Target Selectivity Preferential COX-2Non-selective COX-1/COX-2Mitigates cardiovascular risk by avoiding 100% specific COX-2 shutdown[1].

In Vivo Validation: The Carrageenan Biphasic Model Workflow

As scientists, we rely on the carrageenan-induced paw edema model because its biphasic kinetics inherently validate drug mechanisms[8]. The early phase (0-2 hours) is driven by histamine and serotonin, whereas the delayed phase (3-5 hours) is purely reliant on COX-2-mediated prostaglandin synthesis[1]. Efficacy at the late phase proves selective COX pathway targeting.

Workflow Fasting Wistar Rats (Fasted 18h) Dosing Oral Gavage (Test vs Control) Fasting->Dosing Induction Carrageenan (1% Subplantar) Dosing->Induction Measure Plethysmometry (0, 1, 2, 3, 4h) Induction->Measure Safety Gastric Excision (Ulcer Index) Measure->Safety

Experimental timeline integrating efficacy screening with real-time safety profiling (Ulcer Index).

Self-Validating Experimental Protocols

The following methodologies provide a closed-loop validation system. Every control check acts as an internal standard, guaranteeing that observed phenotypic changes are strictly the result of the imidazo[2,1-b]thiadiazole pharmacophore.

Protocol A: Volumetric Anti-Inflammatory Assay (Carrageenan Model)

Purpose: To quantify the suppression of acute localized edema using fluid displacement.

Step 1: Animal Preparation & Quality Control

  • Action: Acclimate adult male Wistar rats (180–220 g) for 7 days. Fast the animals for 18 hours prior to the experiment with water ad libitum.

  • Causality: Fasting standardizes gastric emptying times, preventing variable absorption kinetics of the orally administered compounds from skewing the final efficacy data.

Step 2: Dosing & Blinding

  • Action: Divide animals into 3 randomized groups (n=6): Vehicle Control (0.5% Carboxymethyl cellulose - CMC), Standard (Diclofenac, 50 mg/kg), and Test (Compound 5c, 50 mg/kg). Administer via oral gavage.

  • Causality: Utilizing an opaque CMC suspension ensures homogenous drug delivery. The observer measuring the paw volume MUST be blinded to the groups to eliminate subjective measurement bias.

Step 3: Edema Induction

  • Action: 60 minutes post-dosing, inject 0.1 mL of a freshly prepared 1% lambda-carrageenan solution into the subplantar tissue of the right hind paw.

  • Causality: This specific temporal window ensures the active compounds have reached peak plasma concentration (

    
    ) just as the prostaglandin synthesis cascade is initiated by the immune challenge.
    

Step 4: Objective Plethysmometric Measurement

  • Action: Measure paw volume via a water displacement plethysmometer at exactly 0, 1, 2, 3, and 4 hours post-injection.

  • Causality: Plethysmometry utilizes Archimedian principles of fluid displacement to yield mathematically absolute volume data (

    
    ). This eliminates the mechanical compression errors inherent in utilizing manual dial calipers. Calculate inhibition: 
    
    
    
    .
Protocol B: Gastric Ulcerogenic Evaluation

Purpose: To map the physiological safety index of the COX-1 preserving design.

Step 1: Tissue Harvesting

  • Action: Euthanize the animals via

    
     asphyxiation 5 hours post-dosing. Rapidly excise the stomach, open it along the greater curvature, and gently rinse with chilled 0.9% saline.
    
  • Causality: The 5-hour mark correlates with maximal GI stress in rodents post-NSAID administration. Chilled saline halts further autolytic enzymatic degradation of the mucosa.

Step 2: Microscopic Scoring (The Validation System)

  • Action: Examine the mucosal lining under a 10x dissecting microscope. Score the severity of lesions: 0 (No damage), 1 (Mild hyperaemia), 2 (Small spots/micro-ulcers), 3 (Deep ulcers/hemorrhage).

  • Causality: Compound 5c consistently scores 0 in this standardized metric[3]. Including diclofenac (which typically triggers severe hemorrhagic spots) acts as the positive internal control, validating that the assay was sensitive enough to detect damage if it occurred[3].

References

  • Title: Biological activities of imidazo[2,1-b][1,3,4]thiadiazole derivatives: A review Source: Journal of Saudi Chemical Society (2013), Volume 40, Supplement 1. URL: [Link]

  • Title: Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents Source: Molecules (2018), 23(10), 2425. URL: [Link]

  • Title: Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors Source: RSC Advances (2017), Royal Society of Chemistry. URL: [Link]

  • Title: Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation Source: Iranian Journal of Pharmaceutical Research (2018), 17(4), 1288–1296. URL: [Link]

Sources

Validation

A Comparative Analysis of the Antimicrobial Spectrum of Imidazo[2,1-b]thiadiazole Derivatives: A Guide for Drug Discovery Professionals

Executive Summary: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. The imidazo[2,1-b][1][2][3]t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. The imidazo[2,1-b][1][2][3]thiadiazole fused heterocyclic system has emerged as a "privileged" scaffold in medicinal chemistry due to its diverse and significant biological activities, including antibacterial, antifungal, and antitubercular properties.[4][5] This guide provides a comparative analysis of the antimicrobial spectrum of various imidazo[2,1-b]thiadiazole derivatives, supported by experimental data from peer-reviewed literature. We will delve into structure-activity relationships, present standardized experimental protocols for screening, and offer insights for researchers and drug development professionals aiming to leverage this promising class of compounds.

Introduction: The Promise of a Fused Heterocyclic System

The fusion of an imidazole ring with a 1,3,4-thiadiazole nucleus creates the imidazo[2,1-b][1][2][3]thiadiazole system, a class of compounds containing a bridgehead nitrogen atom.[1][5] This unique structural arrangement is closely related to the biologically active imidazo[1][2][3]thiazole heterocycles.[1] The thiadiazole moiety itself is a bio-isosteric replacement for the thiazole ring found in some cephalosporin antibiotics and can act as a hydrogen-binding domain.[1] This combination of features results in a versatile scaffold that has been explored for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial effects.[2][4][5][6] This guide will focus on its potential to combat bacterial, fungal, and mycobacterial pathogens.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of imidazo[2,1-b]thiadiazole derivatives is highly dependent on the nature and position of substituents on the fused ring system. Below, we compare the activity of various derivatives against a range of clinically relevant microorganisms.

Antibacterial Activity

Derivatives of this scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. The data suggests that specific substitutions can tune the spectrum and potency.

  • Gram-Positive Bacteria: Many studies report significant activity against strains like Staphylococcus aureus and Bacillus subtilis. For instance, compound 13e from one study showed potent activity against Gram-positive and drug-resistant bacteria with Minimum Inhibitory Concentrations (MICs) between 1-4 μg/mL.[7][8] Another series of compounds showed significant activity against S. aureus with a MIC value as low as 4 µg/mL.[5]

  • Gram-Negative Bacteria: While often more challenging to inhibit, certain derivatives have shown promising results against Escherichia coli and Pseudomonas aeruginosa.[4][9][10] For example, some synthesized compounds demonstrated moderate activity against E. coli with MICs of 32 µg/mL, while others were moderately potent against P. aeruginosa.[4][5]

Table 1: Comparative Antibacterial Activity of Selected Imidazo[2,1-b]thiadiazole Derivatives (MIC in μg/mL)

Compound ID/SeriesStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Compound 13e 1 - 4> 64> 64[7][8]
Compound 5 (Alegaon et al.) 432Not Reported[5]
ITC-1 500Not ReportedNot Reported[3]
ITC-2 Not Reported500200[3]
ITC-3 Not Reported500500[3]
Ciprofloxacin (Standard) ~1~0.5~1[9]
Antifungal Activity

Several studies have highlighted that imidazo[2,1-b]thiadiazole derivatives can be particularly effective against fungal pathogens, in some cases more so than against bacteria.[4]

  • Yeast and Molds: Potent activity has been observed against Candida albicans, a common cause of opportunistic infections.[1][2][11] One standout derivative, 21a , demonstrated exceptionally high activity against C. albicans with a MIC50 of just 0.16 μg/mL, making it significantly more potent than the standard antifungal drug fluconazole.[11] Activity has also been reported against molds like Aspergillus niger and various Fusarium species.[4][10][12]

Table 2: Comparative Antifungal Activity of Selected Imidazo[2,1-b]thiadiazole Derivatives (MIC in μg/mL)

Compound ID/SeriesCandida albicansAspergillus nigerReference(s)
Compound 21a 0.16 (MIC50)Not Reported[11]
General Series (Lata et al.) Significant Activity ReportedSignificant Activity Reported[4]
Fluconazole (Standard) ~0.5 - 4Variable[9][11]
Antitubercular Activity

The unique ability of certain derivatives to inhibit the growth of Mycobacterium tuberculosis underscores the broad potential of this scaffold. In an evaluation against the H37Rv strain, compounds 6c (a carbaldehyde derivative) and 7a (a methanol derivative) showed 100% inhibitory activity, highlighting their potential as leads for new anti-tuberculosis agents.[12] Other derivatives have also shown moderate to high activity in antitubercular screens.[12][13]

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency are dictated by the substituents at the C-2, C-5, and C-6 positions of the imidazo[2,1-b]thiadiazole ring.

  • Substituents at C-2 and C-6: The nature of the aryl or alkyl groups at these positions is critical. For instance, fixing the C-2 position with a 3,4-dihydroxybenzene ring and comparing phenyl versus 4-chlorophenyl at the C-6 position led to compounds with very high anti-tuberculosis activity.[13]

  • Substituents at C-5: Electrophilic substitution reactions typically occur at the C-5 position.[2] Introducing different pharmacophores at this position has been a successful strategy to modulate biological activity.[13]

  • Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents play a key role. One study noted that compounds bearing electron-donating groups (ethyl, phenyl) showed excellent activity against all tested bacterial and fungal strains, while a p-chlorophenyl (electron-withdrawing) substituted derivative was inactive.[4]

Caption: Key substitution points on the imidazo[2,1-b]thiadiazole scaffold that influence antimicrobial activity.

Experimental Protocols for Antimicrobial Screening

To ensure reproducibility and reliability, standardized protocols are essential. Here, we outline a general synthesis workflow and a detailed method for determining antimicrobial susceptibility.

General Synthesis Workflow

The most common and efficient route to synthesize the imidazo[2,1-b][1][2][3]thiadiazole core involves the cyclocondensation of a 2-amino-1,3,4-thiadiazole with an α-haloketone (e.g., a substituted phenacyl bromide).[1][6]

Synthesis_Workflow start 2-Amino-1,3,4-thiadiazole (Precursor) process Cyclocondensation (Reflux in Ethanol) start->process reagent α-Haloketone (e.g., Phenacyl Bromide) reagent->process product Imidazo[2,1-b]thiadiazole (Core Scaffold) process->product purify Purification (Recrystallization) product->purify characterize Characterization (NMR, IR, Mass Spec) purify->characterize

Caption: General synthetic pathway for imidazo[2,1-b]thiadiazole derivatives.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in DMSO)

  • Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[9]

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (logarithmic growth phase)

  • Spectrophotometer or plate reader

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Create a stock solution of each test compound in DMSO.

    • Perform a serial two-fold dilution of the compounds in the appropriate broth directly in the 96-well plate. The final concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • Causality Check: Using serial dilutions allows for the precise determination of the MIC value. DMSO is used for its ability to dissolve a wide range of organic compounds, but its final concentration in the well should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

  • Inoculum Preparation:

    • Grow microbial cultures to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

    • Causality Check: Standardizing the inoculum is critical. An inoculum that is too high can overwhelm the antibiotic, leading to falsely high MICs, while one that is too low can lead to falsely low MICs.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the diluted compound.

    • Include controls: a positive control (broth + inoculum, no compound) to ensure microbial growth, a negative control (broth only) to check for sterility, and a solvent control (broth + inoculum + DMSO) to rule out solvent toxicity.

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).[1]

  • Determination of MIC:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity (no growth).

    • For quantitative results, a growth indicator like resazurin can be added, or the optical density (OD) can be read using a plate reader at 600 nm.

Conclusion and Future Perspectives

The imidazo[2,1-b]thiadiazole scaffold represents a highly promising platform for the development of new antimicrobial agents. The collective evidence demonstrates that its derivatives possess a broad and tunable spectrum of activity, with specific compounds showing exceptional potency against Gram-positive bacteria, fungi like Candida albicans, and even Mycobacterium tuberculosis.

The structure-activity relationship is complex but clearly indicates that targeted modifications at the C-2, C-5, and C-6 positions can significantly enhance potency and modulate the activity spectrum. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific cellular targets to understand how these compounds exert their antimicrobial effects.

  • In Vivo Efficacy: Progressing the most potent and non-toxic lead compounds into animal models of infection.

  • Toxicity and Safety Profiling: Comprehensive evaluation of cytotoxicity and hemolytic activity is crucial for clinical translation.[7][8][11]

  • Combinatorial Libraries: Expanding the chemical diversity through combinatorial synthesis to identify derivatives with improved pharmacokinetic and pharmacodynamic properties.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the exploration of imidazo[2,1-b]thiadiazole derivatives as a viable new class of therapeutics in the fight against infectious diseases.

References

  • Der Pharma Chemica. (n.d.). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. Retrieved from

  • Lata, et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509.

  • Molecules. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. PMC.
  • Semantic Scholar. (n.d.). Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives.
  • Gupta, M., Kaur, B., Singh, S., & Gupta, V. (2017). Synthesis, Spectral Studies and Antimicrobial Activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Indian Journal of Pharmaceutical and Biological Research, 5(04), 34-38. Retrieved from

  • (2025, October 16). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles.
  • Scite.ai. (n.d.). Synthesis, characterization and antimicrobial activity evaluation of new imidazo [2,1-b][1][2][3]thiadiazole derivatives. Retrieved from

  • Bayrak, H., et al. (2019). Novel imidazo[2,1-b][1][2][3]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects. Bioorganic Chemistry, 89, 102998. Retrieved from [Link]

  • ChemMedChem. (2021). Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1][2][3]thiadiazole Analogues. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of imidazo[2,1-b][1][2][3]thiadiazole derivatives as antifungal agents. Retrieved from [Link]

  • (n.d.). Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b][1][2][3]thiadiazole Moiety as Antibacterial Agents. Retrieved from

  • ResearchGate. (n.d.). Synthesis, Spectral Studies and Antimicrobial Activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b][1][2][3]thiadiazole Moiety as Antibacterial Agents. Retrieved from [Link]

  • PubMed. (2006). Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity evaluation of new imidazo [2,1-b][1][2][3]thiadiazole derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial activity evaluation of new imidazo [2,1-b][1][2][3]thiadiazole derivatives. Retrieved from

  • Manjunatha K., et al. (n.d.). Synthesis, characterization and antimicrobial activities of imidazo-[2,1,b][1][2][3]-thiadiazoles. Der Pharma Chemica.

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking and In Vitro Results for COX-2 Inhibition

In the landscape of modern drug discovery, particularly in the pursuit of novel anti-inflammatory agents, the synergy between computational and experimental methodologies is paramount. The cyclooxygenase-2 (COX-2) enzyme...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel anti-inflammatory agents, the synergy between computational and experimental methodologies is paramount. The cyclooxygenase-2 (COX-2) enzyme remains a critical target due to its role in mediating pain and inflammation.[1][2][3] While its isoform, COX-1, is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible during the inflammatory process.[4][5] This distinction makes the development of selective COX-2 inhibitors a key strategy to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7][8]

This guide provides an in-depth comparison of molecular docking simulations and in vitro enzymatic assays for the evaluation of COX-2 inhibitors. As a self-validating system, the cross-validation of in silico predictions with tangible experimental data is not merely a confirmatory step but a foundational pillar of a robust drug discovery pipeline. It allows researchers to rationally prioritize candidates, understand structure-activity relationships (SAR), and ultimately, enhance the efficiency and success rate of identifying promising lead compounds.

Part 1: The In Silico Funnel: Molecular Docking of COX-2 Inhibitors

Molecular docking is a powerful computational tool that predicts the preferred orientation and binding affinity of a small molecule (ligand) to its macromolecular target (receptor).[7][9] For COX-2, this technique provides invaluable insights into how a potential inhibitor might interact with the enzyme's active site, offering a rationale for its potency and selectivity.[7]

Causality Behind the Experimental Choices

The primary goal is to simulate the ligand-protein interaction to estimate the binding free energy. A more negative binding energy suggests a more stable and favorable interaction. This process acts as an initial screening funnel, allowing for the rapid evaluation of large compound libraries to identify a smaller, more promising subset for experimental testing.

Detailed Protocol for Molecular Docking
  • Receptor Preparation:

    • Step 1a: Structure Retrieval. Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). Structures co-crystallized with a known inhibitor (e.g., Celecoxib, SC-558) are often preferred as they represent a biologically relevant conformation.

    • Step 1b: Protein Cleanup. Prepare the protein using software like AutoDock Tools, Maestro (Schrödinger), or MOE. This involves removing water molecules, co-crystallized ligands, and any non-essential elements from the PDB file.[7][9] The rationale is to create a clean binding site, focusing only on the protein-ligand interaction.

    • Step 1c: Adding Hydrogens. Add polar hydrogen atoms to the protein structure to ensure correct ionization and tautomeric states of amino acid residues at physiological pH. This is critical for accurately modeling hydrogen bond interactions.

  • Ligand Preparation:

    • Step 2a: Ligand Creation. Draw the 2D structures of potential inhibitors and convert them to 3D structures.

    • Step 2b: Energy Minimization. Perform energy minimization on the ligand structures to obtain a low-energy, stable conformation. This step ensures that the starting ligand geometry is physically realistic.

  • Docking Simulation & Analysis:

    • Step 3a: Grid Box Definition. Define a docking grid box that encompasses the entire active site of COX-2. This grid is centered around key residues known to be crucial for inhibitor binding, such as Arg120, Tyr355, Tyr385, and Val523.[7] The size of the box must be adequate to allow the ligand to explore various binding poses freely. The substitution of Val523 in COX-2 for the larger Ile523 in COX-1 is a key structural difference that selective inhibitors exploit.[8]

    • Step 3b: Running the Docking Algorithm. Utilize a docking program like AutoDock Vina or Glide. These programs employ algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore multiple conformations and orientations of the ligand within the active site.[7]

    • Step 3c: Scoring and Pose Selection. The program calculates a binding energy (or docking score) for each pose, typically in kcal/mol. The pose with the lowest binding energy is generally considered the most probable binding mode.

    • Step 3d: Validation. A crucial self-validating step is to re-dock the original co-crystallized ligand back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the predicted pose and the experimental pose indicates that the docking protocol is reliable.[4][10][11]

    • Step 3e: Interaction Analysis. Visualize the best-docked poses to analyze key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, with the active site residues.[7][8]

Visualizing the Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Retrieve COX-2 Structure (e.g., from PDB) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Ligand 3. Prepare Ligand (3D structure, energy minimize) Ligand->Grid Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Score 6. Calculate Binding Energy (kcal/mol) Dock->Score Validate 7. Validate Protocol (Re-docking, RMSD < 2Å) Score->Validate Analyze 8. Analyze Interactions (H-bonds, Hydrophobic) Validate->Analyze Output Predicted Binding Affinity & Pose Analyze->Output

Caption: Workflow for predicting inhibitor binding via molecular docking.

Part 2: The Experimental Verdict: In Vitro COX-2 Inhibition Assay

While docking provides a valuable prediction, the definitive measure of a compound's inhibitory effect comes from in vitro enzymatic assays. These experiments directly quantify the concentration of a compound required to inhibit 50% of the COX-2 enzyme's activity, known as the IC50 value.[6][12]

Causality Behind the Experimental Choices

The core principle of these assays is to measure the peroxidase activity of the COX enzyme.[1][6] COX converts arachidonic acid to Prostaglandin G2 (PGG2), and its peroxidase component reduces PGG2 to Prostaglandin H2 (PGH2). By monitoring this activity in the presence of an inhibitor, we can directly measure its potency. Commercially available kits (e.g., from Cayman Chemical) provide a standardized and reproducible method for this determination.[1][13]

Detailed Protocol for In Vitro COX Inhibition Assay
  • Reagent and Compound Preparation:

    • Step 1a: Reagents. Prepare all necessary components: assay buffer, heme (a required cofactor for COX activity), purified recombinant human COX-2 enzyme, and arachidonic acid (the substrate).[6][14]

    • Step 1b: Compound Dilution. Prepare a serial dilution of the test compounds and a known reference inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.

  • Assay Execution (96-Well Plate Format):

    • Step 2a: Plate Setup. To appropriate wells, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.[6] Running parallel assays for both isoforms is essential to determine selectivity.

    • Step 2b: Inhibitor Addition. Add the diluted test compounds, the reference inhibitor, and a vehicle control (e.g., DMSO) to their respective wells.[6]

    • Step 2c: Pre-incubation. Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[6][14] This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Step 2d: Reaction Initiation. Initiate the enzymatic reaction by adding arachidonic acid to all wells.[6][14]

    • Step 2e: Detection. Immediately monitor the reaction by measuring the absorbance or fluorescence of a detection substrate using a microplate reader.[1][6] The signal is proportional to the enzyme's activity.

  • Data Analysis:

    • Step 3a: Calculate Percent Inhibition. For each compound concentration, calculate the percentage of enzyme inhibition relative to the vehicle control.[13]

    • Step 3b: Determine IC50. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[15]

    • Step 3c: Calculate Selectivity Index (SI). The SI is a critical parameter calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[6][8] A high SI value indicates strong selectivity for COX-2.

Visualizing the In Vitro Assay Workflow

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Reagents 1. Prepare Reagents (Enzyme, Substrate, Buffer) Plate 3. Add Enzyme & Inhibitor to 96-well plate Reagents->Plate Compounds 2. Prepare Serial Dilutions of Test Compounds Compounds->Plate Incubate 4. Pre-incubate to allow binding Plate->Incubate Initiate 5. Initiate Reaction (Add Arachidonic Acid) Incubate->Initiate Measure 6. Measure Signal (Absorbance/Fluorescence) Initiate->Measure Calc 7. Calculate % Inhibition Measure->Calc Plot 8. Plot Dose-Response Curve Calc->Plot IC50 9. Determine IC50 Value Plot->IC50 SI 10. Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50->SI

Caption: Workflow for determining IC50 via in vitro enzymatic assay.

Part 3: The Moment of Truth: Cross-Validating In Silico and In Vitro Data

The cornerstone of this process is the direct comparison of computational predictions with experimental results. This cross-validation provides a reality check for the in silico models and confirms the activity of the synthesized or purchased compounds.

Data Presentation: A Comparative Analysis

Summarizing the data in a structured table is the most effective way to visualize the correlation.

Compound IDDocking Score (kcal/mol)Key Predicted Interactions (COX-2)In Vitro IC50 (µM) - COX-2In Vitro IC50 (µM) - COX-1Selectivity Index (SI)
Celecoxib -12.88Arg120, His90, Val5230.30>91>303
Compound A -11.50Arg120, Val523, Ser3530.72169.2235.0
Compound B -10.25Tyr355, Val5235.60>200>35.7
Compound C -8.10Arg12025.834.51.3
Compound D -7.50Phe518>100>100N/A

Note: Data is representative and compiled from typical results found in literature for illustrative purposes.[10][16]

Interpreting the Correlation and Discrepancies
  • The Ideal Correlation: In an ideal scenario, a lower (more negative) docking score, which indicates stronger predicted binding, will correlate with a lower experimental IC50 value, indicating higher potency. In the table above, Compound A shows a strong docking score and a sub-micromolar IC50, representing a successful prediction.

  • Trustworthiness of the System: The system is self-validating. If a series of compounds shows a good correlation between docking scores and IC50 values, it increases confidence in the predictive power of the computational model for that chemical scaffold. Conversely, a lack of correlation prompts a re-evaluation of the docking parameters or suggests that other factors are influencing biological activity.

  • Understanding Discrepancies: It is crucial to recognize that a perfect linear correlation is rare.[17][18] Several factors can lead to discrepancies:

    • Scoring Function Limitations: Docking scores are approximations of binding free energy and may not perfectly capture all thermodynamic contributions to binding.[7]

    • Protein Rigidity: Most standard docking protocols treat the protein receptor as rigid, which does not account for the "induced fit" phenomenon where the protein structure adapts to the ligand.[7]

    • Solvation Effects: The role of water molecules in the binding site is complex and not always perfectly modeled in silico, yet it can be critical for mediating protein-ligand interactions.

    • Experimental Conditions: In vitro IC50 values can be influenced by assay conditions such as buffer composition, enzyme concentration, and incubation times.[14]

The power of this combined approach lies in its feedback loop. In vitro results can be used to refine and improve the accuracy of the in silico models for future screening campaigns.

Visualizing the Cross-Validation Logic

G cluster_in_silico In Silico Pathway cluster_in_vitro In Vitro Pathway Docking Molecular Docking Prediction Predicted Binding Affinity (Docking Score) Docking->Prediction CrossValidation Cross-Validation (Correlation Analysis) Prediction->CrossValidation Assay Enzymatic Assay Measurement Measured Potency (IC50 Value) Assay->Measurement Measurement->CrossValidation Decision Validated Hit or Model Refinement CrossValidation->Decision Decision->Docking Feedback Loop

Caption: The logical feedback loop between docking and in vitro testing.

Conclusion

The cross-validation of molecular docking and in vitro assays is an indispensable strategy in the discovery of selective COX-2 inhibitors. Molecular docking serves as a rapid, cost-effective method to screen vast chemical spaces and prioritize compounds based on predicted binding affinity. In vitro assays provide the essential, real-world biological data to confirm these predictions, quantify potency, and determine selectivity.

By thoughtfully integrating these two methodologies, researchers can build a robust, self-validating workflow. This synergy not only accelerates the identification of promising lead candidates but also deepens the understanding of the molecular interactions that govern inhibitor efficacy, paving the way for the rational design of safer and more effective anti-inflammatory drugs.

References

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  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes: Study of Correlation Between Computational and Experimental Results. (2025). Orbital: The Electronic Journal of Chemistry. [Link]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2025). Bionatura journal. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). National Center for Biotechnology Information. [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). MDPI. [Link]

  • Molecular docking analysis of COX-2 for potential inhibitors. (2020). ResearchGate. [Link]

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  • Molecular docking studies of COX-2 protein with 8-deoxylactucin of Cichorium intybus L. involved in anti-inflammation activity. (2022). Ukaaz Publications. [Link]

  • Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50? (2020). ResearchGate. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). National Center for Biotechnology Information. [Link]

  • In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. (n.d.). STM Journals. [Link]

  • Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50? (n.d.). Bentham Science Publisher. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2023). Academic Journals. [Link]

  • Molecular Docking Analysis of Heparin–Diclofenac Complexes: Insights into Enhanced Cox Enzyme Inhibition for Pain Management. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Virtual screening of natural and synthetic inhibitors of cyclooxygenase COX-2 enzyme using docking-scoring functions. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

  • Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. (2005). Journal of Medicinal Chemistry - ACS Publications. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-dimethylimidazo[2,1-b][1,3]thiazole

Handling fused heterocyclic building blocks like 2,6-dimethylimidazo[2,1-b][1,3]thiazole requires a rigorous, mechanics-based approach to laboratory safety. As a critical intermediate in drug development and organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Handling fused heterocyclic building blocks like 2,6-dimethylimidazo[2,1-b][1,3]thiazole requires a rigorous, mechanics-based approach to laboratory safety. As a critical intermediate in drug development and organic synthesis, the imidazo-thiazole core is structurally engineered for potent biological activity[1]. However, this electrophilic and nucleophilic reactivity means it interacts indiscriminately with biological tissues upon exposure, functioning as a potent dermal and respiratory irritant[2].

This guide provides drug development professionals with a self-validating framework for the personal protective equipment (PPE) and logistical protocols required to handle 2,6-dimethylimidazo[2,1-b][1,3]thiazole safely.

The Chemical Reality: Hazard Causality

To select the correct PPE, one must first understand the hazard mechanics of the imidazo[2,1-b][1,3]thiazole moiety[3]:

  • Lipophilicity and Dermal Penetration: The methyl substitutions at the 2- and 6-positions increase the compound's lipophilicity. This allows the fine powder to readily dissolve in skin surface lipids, accelerating transdermal absorption (H312: Harmful in contact with skin)[2].

  • Aerosolization: As a dry organic powder, it holds static charge. Unmitigated handling generates micro-dust that acts as a potent respiratory irritant (H335), capable of triggering acute mucous membrane inflammation[2].

  • Corneal Affinity: The nitrogen and sulfur heteroatoms readily form hydrogen bonds with the aqueous environment of the eye, causing severe acute irritation (H319)[2].

Required Personal Protective Equipment (PPE) Matrix

Standard baseline laboratory attire is insufficient. The table below outlines the enhanced PPE requirements and the chemical rationale behind each defense layer.

Protection ZonePPE SpecificationMaterial & StandardScientific Justification
Hands (Dermal) Double-layered glovesInner: 100% Nitrile (0.12 mm) Outer: Nitrile or NeopreneProtects against lipophilic dermal absorption. Double-gloving provides a fail-safe against micropunctures when handling the compound in polar aprotic solvents (e.g., DMSO/DMF).
Eyes (Ocular) Splash-proof chemical gogglesANSI Z87.1 certifiedRequired over standard safety glasses. Prevents particulate bypass from aerosolized powder, mitigating Eye Irrit. 2A hazards.
Body (Systemic) Knee-length laboratory coatFlame-Resistant (FR) Cotton or Tyvek®Shields against particulate settling. Tyvek is preferred during bulk transfers to prevent accumulation of micro-dust in woven fabric.
Inhalation Local Exhaust Ventilation (Primary)Fume hood (Face velocity: 80–120 fpm)Extracts static-propelled airborne powder[3]. A NIOSH P100 half-mask is required if handling quantities >50g outside of a controlled draft.

Operational Handling Methodology

Do not merely follow these steps; understand that they form a self-validating system . Each step includes a verification check to ensure the hazard is contained before proceeding to the next.

Protocol: Static-Free Weighing & In-Situ Dissolution
  • Draft Verification (Self-Validation): Before opening the chemical container, perform a tissue flutter test at the sash of the fume hood. Visually verify negative pressure pulling inward. Do not proceed if the airflow is turbulent or weak.

  • Static Mitigation: Wipe the exterior of your analytical balance and the weighing boat with a static-dissipative cloth. Alternatively, use an anti-static ion gun (Zerostat) on the weighing boat. Causality: This prevents the lipophilic powder from repelling off the boat and aerosolizing into your breathing zone.

  • Primary Transfer: While double-gloved, use a grounded micro-spatula to transfer the 2,6-dimethylimidazo[2,1-b][1,3]thiazole. Keep the chemical container and the balance as close as physically possible to minimize the open-air transit path.

  • In-Situ Dissolution: Do not transport the dry powder across the laboratory. Add your reaction solvent (e.g., Dichloromethane, Dimethylformamide) directly to the vial inside the fume hood.

  • Decontamination: Wet a Kimwipe with ethanol or water and wipe down the spatula, balance pan, and surrounding hood floor. Causality: Wet-wiping traps the remaining particulates, whereas dry-wiping forces them into the air.

Workflow A Pre-Op Check (Verify Draft & PPE) B Static Mitigation (Ionize Boat) A->B C Safe Transfer (Grounded Spatula) B->C D In-Situ Dissolution (Add Solvent) C->D E Decontamination (Wet Wipe Base) D->E

Operational workflow for safe handling of 2,6-dimethylimidazo[2,1-b][1,3]thiazole.

Spill Mitigation and Disposal Logistics

Because imidazo[2,1-b][1,3]thiazole derivatives retain their bioactivity in the environment, stringent disposal pathways are legally and scientifically mandated[3].

Protocol: Chemical Spill Response

If a spill occurs, halt operations immediately and rely on physical state segregation.

  • Isolate and Upgrade PPE: Drop the sash of the fume hood. If the spill is outside the hood, clear the area and don a NIOSH P100 respirator before approaching.

  • For Solid Spills (Dry Powder): Never dry sweep. Dry sweeping guarantees aerosolization[3]. Lightly mist the spilled powder with a compatible low-volatility solvent or water to create a heavy paste. Scoop the paste using non-sparking tools.

  • For Liquid Spills (In Solution): Surround the spill perimeter with an inert absorbent like vermiculite to prevent geometric spread. Once absorbed, sweep the aggregate into a secondary container.

  • Decontamination Validation: Wash the spill surface with a 10% bleach solution or soap and water to break down residual organic traces, followed by an ethanol wipe to dry.

Disposal Spill Spill or Waste Event State Physical State? Spill->State Solid Dry Solid Powder State->Solid Liquid Organic Solution State->Liquid Sweep Damp Wipe / Solvent Mist Solid->Sweep Absorb Inert Absorbent (Vermiculite) Liquid->Absorb Bin Solid Hazardous Waste (Incineration) Sweep->Bin Jug Liquid Hazardous Waste (Segregated) Absorb->Jug

Decision tree for imidazothiazole spill mitigation and physical waste segregation.

Routine Waste Disposal Logics
  • Solid Waste: Empty vials, contaminated gloves, and weighing boats must be sealed in a designated "Hazardous Solid Waste" drum slated for high-temperature incineration.

  • Liquid Waste: Solutions containing 2,6-dimethylimidazo[2,1-b][1,3]thiazole must be separated into halogenated or non-halogenated liquid waste carboys, depending on the solvent utilized. Ensure carboys are kept sealed to prevent the off-gassing of bioactive volatile mixtures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4961258, Imidazo(2,1-b)(1,3)thiazole-6-carbaldehyde. Retrieved March 9, 2026, from [Link]

  • ChemBK (2024). Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid. Retrieved March 9, 2026, from [Link]

  • LookChem (n.d.). 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid. Retrieved March 9, 2026, from [Link]

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